Lesogaberan
Description
a gastrointestinal system agent; structure in first source
Properties
CAS No. |
344413-67-8 |
|---|---|
Molecular Formula |
C3H9FNO2P |
Molecular Weight |
141.08 g/mol |
IUPAC Name |
[(2R)-3-amino-2-fluoropropyl]phosphinic acid |
InChI |
InChI=1S/C3H9FNO2P/c4-3(1-5)2-8(6)7/h3,8H,1-2,5H2,(H,6,7)/t3-/m1/s1 |
InChI Key |
LJNUIEQATDYXJH-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C[P+](=O)O)F)N |
Canonical SMILES |
C(C(C[P+](=O)O)F)N |
Appearance |
Solid powder |
Other CAS No. |
344413-67-8 |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD 3355 AZD-3355 AZD3355 lesogaberan |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Lesogaberan
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (AZD3355) is a selective agonist for the γ-aminobutyric acid type B (GABA-B) receptor that was developed for the treatment of gastroesophageal reflux disease (GERD). Its mechanism of action centers on the reduction of transient lower esophageal sphincter relaxations (TLESRs), the primary underlying cause of reflux events. As a peripherally acting agent, this compound was designed to minimize the central nervous system side effects associated with other GABA-B agonists like baclofen. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, comprehensive experimental protocols, and visualizations of key pathways and workflows.
Core Mechanism of Action: GABA-B Receptor Agonism
This compound is a potent and selective agonist of the GABA-B receptor.[1] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission throughout the central and peripheral nervous systems.[1] In the context of GERD, this compound's therapeutic effect is primarily due to its action on GABA-B receptors located on the vagal afferent nerves that innervate the stomach and esophagus.
Activation of these peripheral GABA-B receptors by this compound leads to an inhibition of the vagal pathways responsible for triggering TLESRs. This results in a decrease in the frequency of TLESRs, a reduction in the number of reflux episodes, and an increase in the pressure of the lower esophageal sphincter (LES).[2][3]
Signaling Pathway
The binding of this compound to the GABA-B receptor initiates a downstream signaling cascade mediated by a Gi/o G-protein. This cascade ultimately leads to a reduction in neuronal excitability. The key steps are as follows:
-
Ligand Binding: this compound binds to the GABA-B1 subunit of the heterodimeric GABA-B receptor.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gi/o G-protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.
-
Effector Modulation:
-
The Gβγ subunit directly interacts with and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
-
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can also inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.
-
This multi-faceted inhibition of neuronal activity at the peripheral terminals of vagal afferent nerves is the primary mechanism by which this compound reduces the frequency of TLESRs.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and clinical studies.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors | 8.6 nM | [1] |
| Ki | Rat GABA-B receptors | 5.1 nM | |
| Ki | Rat GABA-A receptors | 1.4 µM |
Table 2: Clinical Efficacy in Patients with GERD (Phase IIb Study)
| Treatment Group (twice daily) | Responder Rate (%) |
| Placebo | 17.9 |
| This compound 60 mg | 20.9 |
| This compound 120 mg | 25.6 |
| This compound 180 mg | 23.5 |
| This compound 240 mg | 26.2 |
Response was defined as ≥ 3 additional days per week with no more than mild GERD symptoms compared to baseline.
Table 3: Pharmacodynamic Effects of this compound in Humans
| Parameter | Effect of this compound | Reference |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 36% reduction (0.8 mg/kg dose in healthy volunteers) | |
| Lower Esophageal Sphincter (LES) Pressure | 39% increase (0.8 mg/kg dose in healthy volunteers) | |
| Acid Reflux Episodes | 47% reduction (65 mg BID in GERD patients) |
Experimental Protocols
Radioligand Binding Assay for GABA-B Receptor Affinity
This protocol outlines the method used to determine the binding affinity (Ki) of this compound for the rat GABA-B receptor.
-
Membrane Preparation:
-
Whole rat brains are homogenized in a sucrose buffer (e.g., 0.32 M sucrose) and centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed centrifugation (e.g., 50,000 x g) to pellet the crude membrane fraction.
-
The pellet is washed multiple times with a Tris-HCl buffer to remove endogenous GABA and other interfering substances. The final membrane preparation is resuspended in the assay buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
A constant concentration of a radiolabeled GABA-B receptor antagonist (e.g., [3H]CGP54626) is added to each well.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the GABA-B receptors in the membrane preparation.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled GABA-B agonist (e.g., GABA or baclofen).
-
The plates are incubated at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Detection and Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Esophageal Manometry and pH-Impedance Monitoring in Clinical Trials
This protocol describes the methodology used to assess the effect of this compound on TLESRs, LES pressure, and reflux events in human subjects.
-
Patient Preparation:
-
Patients are required to fast for a specified period (e.g., 6-8 hours) prior to the study.
-
Any medications that could interfere with esophageal motility or gastric acid secretion (other than the study medications) are discontinued.
-
-
Catheter Placement:
-
A high-resolution manometry catheter with integrated pH and impedance sensors is used.
-
The catheter is passed transnasally into the esophagus and positioned to span the entire esophagus, with sensors located in the stomach, across the LES, and in the esophageal body.
-
-
Data Acquisition:
-
After a baseline recording period, the subject consumes a standardized meal to provoke reflux events.
-
Data on esophageal pressure, pH, and impedance are continuously recorded for a defined postprandial period (e.g., 3 hours).
-
-
Data Analysis:
-
TLESRs: Identified based on specific manometric criteria, including a rapid drop in LES pressure to the level of gastric pressure, not triggered by a swallow, and lasting for a defined duration.
-
LES Pressure: The mean resting pressure of the LES is calculated during periods without swallowing or TLESRs.
-
Reflux Events: Detected by a drop in esophageal pH below 4 (acid reflux) or by a retrograde flow of bolus detected by impedance monitoring (non-acid reflux).
-
Experimental and Logical Workflows
Clinical Trial Workflow for Efficacy Assessment
The following diagram illustrates the typical workflow of a randomized, double-blind, placebo-controlled clinical trial designed to evaluate the efficacy of this compound in patients with GERD.
Conclusion
This compound's mechanism of action is well-defined, centering on its role as a selective GABA-B receptor agonist. By acting peripherally to inhibit transient lower esophageal sphincter relaxations, it addresses a key pathophysiological driver of gastroesophageal reflux disease. While clinical trials demonstrated a statistically significant, albeit modest, therapeutic effect, the detailed understanding of its molecular and physiological actions provides a valuable framework for the future development of peripherally restricted GABA-B agonists for GERD and other potential indications. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and clinicians in the field of gastroenterology and pharmacology.
References
Lesogaberan (AZD3355): A Technical Whitepaper on its GABA-B Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan, also known as AZD3355, is a selective agonist of the γ-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] As a GABA-B receptor agonist, its mechanism of action is similar to baclofen.[1] However, this compound was designed to have limited penetration of the central nervous system (CNS), with the goal of reducing the CNS-related side effects associated with baclofen.[4] The primary therapeutic target for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events. This document provides a detailed overview of the preclinical and clinical pharmacology of this compound, its interaction with the GABA-B receptor, and the experimental methodologies used to characterize its activity.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's binding affinity, functional potency, pharmacokinetic profile, and clinical efficacy.
Table 1: In Vitro Binding Affinity and Functional Potency
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors (in CHO cells) | 8.0 nM | |
| EC50 | Human recombinant GABA-B receptors | 8.6 nM | |
| Ki | Rat GABA-B receptors (brain membranes) | 5.1 nM | |
| Ki | Rat GABA-A receptors (brain membranes) | 1.4 µM |
Table 2: Preclinical and Clinical Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 100% | |
| Oral Bioavailability | Dog | 88% | |
| Plasma Protein Binding | Rat and Human | 1% | |
| Time to Cmax (Oral) | Human | 1-2 hours | |
| Terminal Half-life | Human | 11-13 hours | |
| Renal Clearance | Human | ~22% of total body clearance | |
| Excretion | Human | ~84% of the dose excreted in urine (parent and metabolites) |
Table 3: Clinical Efficacy in Patients with GERD
| Endpoint | Dose | Result vs. Placebo | Reference |
| Reduction in TLESRs | 65 mg BID | 25% reduction | |
| Increase in LES Pressure | 65 mg BID | 28% increase | |
| Reduction in Reflux Episodes | 65 mg BID | 47% reduction (0-3 hours postprandially) | |
| Reduction in Reflux Events | 65 mg BID | ~35% reduction over 24 hours | |
| Symptom Response Rate | 240 mg BID | 26.2% vs. 17.9% for placebo |
GABA-B Receptor Signaling Pathway
GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory neurotransmission. These receptors are obligate heterodimers, composed of GABA-B1 and GABA-B2 subunits. Upon agonist binding, such as with this compound, the receptor undergoes a conformational change that activates associated pertussis toxin-sensitive G-proteins of the Gαi/o family. The G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effector systems.
The primary signaling cascades initiated by GABA-B receptor activation are:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of potassium ions (K+). This leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also binds to and inhibits presynaptic N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This reduces the influx of calcium ions (Ca2+), which is a critical step for neurotransmitter release.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for GABA-B receptors in rat brain membranes through competitive displacement of a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Whole rat brains are homogenized in a buffered sucrose solution and centrifuged to pellet the crude membrane fraction. The pellet is washed multiple times to remove endogenous GABA and other interfering substances. The final pellet is resuspended in a binding buffer.
-
Competitive Binding: A constant concentration of radiolabeled [3H]GABA is incubated with the prepared brain membranes in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific [3H]GABA binding versus the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]GABA) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Functional Assay (Calcium Mobilization)
This protocol measures the functional potency (EC50) of this compound by quantifying changes in intracellular calcium concentration in cells expressing recombinant human GABA-B receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably co-transfected with plasmids encoding the human GABA-B1a and GABA-B2 receptor subunits.
-
Cell Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are exposed to varying concentrations of this compound.
-
Signal Detection: The change in intracellular calcium is measured as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is plotted against the log concentration of this compound. The EC50 value, representing the concentration that elicits a half-maximal response, is determined by fitting the data to a sigmoidal dose-response curve.
Human Clinical Trial for GERD Efficacy
This protocol outlines a typical study design to evaluate the efficacy of this compound in patients with GERD symptoms that are partially responsive to proton pump inhibitor (PPI) therapy.
Methodology:
-
Patient Selection: Patients with a confirmed diagnosis of GERD who continue to experience symptoms despite ongoing PPI therapy are recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed.
-
Treatment Periods: Patients receive this compound (e.g., 65 mg BID) or a matching placebo for a defined period (e.g., 2 days), in addition to their standard PPI therapy. A washout period separates the treatment arms.
-
Standardized Meal: A standardized meal is given to provoke reflux events at a specific time point after dosing.
-
Efficacy Measurements:
-
Ambulatory Impedance-pH Monitoring: A catheter is placed in the esophagus to measure the number and type of reflux events over a 24-hour period.
-
High-Resolution Manometry: Esophageal pressure is measured to determine the number of TLESRs and the lower esophageal sphincter (LES) pressure, typically over a 3-4 hour postprandial period.
-
-
Data Analysis: The primary endpoints, such as the number of TLESRs and reflux events, are compared between the this compound and placebo treatment periods. Statistical analysis is performed to determine the significance of any observed differences.
Conclusion
This compound is a potent and selective GABA-B receptor agonist that effectively inhibits transient lower esophageal sphincter relaxations and reduces reflux events in both preclinical models and human subjects. Its design as a peripherally acting agent aimed to minimize the central nervous system side effects that have limited the use of other GABA-B agonists like baclofen for GERD. While clinical trials demonstrated statistically significant effects on the pathophysiological mechanisms of GERD, the observed improvement in patient-reported symptoms was modest. Despite its development for GERD being discontinued, the extensive characterization of this compound provides a valuable case study for the development of peripherally restricted GABA-B receptor agonists for various therapeutic indications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
An In-depth Technical Guide to Lesogaberan (AZD3355): Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As a successor to baclofen, this compound was designed to exhibit a similar mechanism of action by inhibiting transient lower esophageal sphincter relaxations (TLESRs), a primary cause of GERD, but with an improved side-effect profile due to its peripheral action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to support further research and development efforts in this area.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a structural analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] The introduction of a fluorine atom at the 2-position of the propylphosphinic acid backbone was a key modification to optimize its pharmacological profile.
Table 1: Chemical Identifiers for this compound (AZD3355)
| Identifier | Value |
| IUPAC Name | [(2R)-3-Amino-2-fluoropropyl]phosphinic acid[1] |
| SMILES | N_C--INVALID-LINK--CP(O)=O |
| InChI Key | LJNUIEQATDYXJH-GSVOUGTGSA-N[1] |
| CAS Number | 344413-67-8[1] |
| Molecular Formula | C₃H₉FNO₂P |
| Molecular Weight | 141.08 g/mol |
Table 2: Physicochemical Properties of this compound (AZD3355)
| Property | Value | Source |
| pKa | Data not readily available in public literature | - |
| LogP | Data not readily available in public literature | - |
| Solubility | The free form is prone to instability; the hydrochloride salt is more stable. | MedChemExpress |
Pharmacological Properties
This compound is a potent and selective agonist for the GABA-B receptor. Its pharmacological activity has been characterized in various in vitro and in vivo studies.
Table 3: Pharmacodynamic Properties of this compound (AZD3355)
| Parameter | Value | Species/System |
| EC₅₀ | 8.6 nM | Human recombinant GABA-B receptors |
| Ki (GABA-B) | 5.1 nM | Rat brain membranes ([³H]GABA displacement) |
| Ki (GABA-A) | 1.4 µM | Rat brain membranes ([³H]GABA displacement) |
Table 4: Pharmacokinetic Properties of this compound (AZD3355)
| Parameter | Value | Species |
| Oral Bioavailability | 100% | Rat |
| 88% | Dog | |
| Plasma Protein Binding | 1% | Rat, Human |
| Terminal Half-life | 11-13 hours | Human |
| Excretion | Approximately 84% excreted in urine as parent compound and metabolites. | Human |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects by activating GABA-B receptors, which are G-protein coupled receptors (GPCRs) that mediate inhibitory neurotransmission. The activation of these receptors, located on presynaptic and postsynaptic neurons, leads to a reduction in the frequency of TLESRs.
The signaling cascade initiated by the binding of this compound to the GABA-B receptor involves the dissociation of the G-protein into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
Caption: GABA-B Receptor Signaling Pathway Activated by this compound.
Experimental Protocols
[³H]GABA Radioligand Binding Assay (Representative Protocol)
This protocol describes a method to determine the binding affinity of this compound for GABA-B receptors in rat brain membranes.
Caption: Workflow for a [³H]GABA Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Rat brains are homogenized in a buffered sucrose solution. The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.
-
Binding Assay: The prepared membranes are incubated with a fixed concentration of [³H]GABA and varying concentrations of this compound (or a non-specific binding control like unlabeled GABA). The incubation is carried out at 4°C to reach equilibrium.
-
Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound [³H]GABA. The radioactivity on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The specific binding is determined by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of this compound is calculated from the concentration-response curve using the Cheng-Prusoff equation.
Measurement of Transient Lower Esophageal Sphincter Relaxation (TLESR) in Dogs (Representative Protocol)
This protocol outlines a method to assess the in vivo efficacy of this compound in reducing the frequency of TLESRs in a canine model.
Caption: Workflow for TLESR Measurement in a Canine Model.
Methodology:
-
Animal Preparation: Trained dogs are fasted overnight. On the day of the experiment, a manometry catheter is passed through the mouth into the esophagus and stomach to measure pressures, and a pH probe is placed in the distal esophagus.
-
Drug Administration: this compound or a vehicle control is administered, typically orally or intravenously.
-
TLESR Induction: After drug administration, a meal is given to the dogs to induce gastric distension, which is a primary trigger for TLESRs.
-
Data Acquisition: Esophageal and lower esophageal sphincter (LES) pressures, as well as esophageal pH, are continuously recorded for a defined postprandial period.
-
Data Analysis: TLESRs are identified based on specific manometric criteria (e.g., a rapid drop in LES pressure to ≤2 mmHg, not preceded by a swallow). The frequency and duration of TLESRs and associated reflux events (a drop in esophageal pH) are quantified and compared between the this compound and vehicle-treated groups.
Conclusion
This compound (AZD3355) is a well-characterized potent and selective GABA-B receptor agonist with a clear mechanism of action for the potential treatment of GERD. This technical guide has summarized its key chemical, physicochemical, and pharmacological properties. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers in the field of gastroenterology and pharmacology. While this compound's development for GERD was discontinued, the comprehensive data available for this compound may still hold value for future research into GABA-B receptor modulation in other therapeutic areas.
References
Lesogaberan (AZD3355): A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the discovery and development of Lesogaberan (AZD3355), a selective γ-aminobutyric acid type B (GABA-B) receptor agonist. Initially developed by AstraZeneca as a potential treatment for gastroesophageal reflux disease (GERD), this compound was designed to offer a peripherally targeted alternative to existing GABA-B agonists like baclofen, thereby minimizing central nervous system (CNS) side effects. This guide details the preclinical pharmacology, clinical pharmacokinetics, efficacy, and safety profile of this compound. It includes structured data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to offer a complete picture of its development lifecycle, from promising preclinical results to its eventual discontinuation for GERD due to modest clinical efficacy.
Introduction: The Rationale for a Novel GABA-B Agonist
Gastroesophageal reflux disease (GERD) is a prevalent condition often managed with proton pump inhibitors (PPIs). However, a significant portion of patients (20-30%) experience persistent symptoms despite PPI therapy[1]. The primary pathophysiological mechanism underlying GERD is the occurrence of transient lower esophageal sphincter relaxations (TLESRs), which are not addressed by acid-suppressing medications[2][3].
The GABA-B receptor was identified as a key regulator of TLESRs. The existing GABA-B agonist, baclofen, demonstrated efficacy in reducing TLESRs and reflux events but was limited by significant CNS side effects such as drowsiness and dizziness[1][4]. This created a clear therapeutic need for a novel GABA-B agonist with a favorable side-effect profile.
This compound (AZD3355) was developed to meet this need. It was designed as a potent and selective GABA-B agonist with low CNS penetration, aiming to inhibit TLESRs through a peripheral mode of action. Its development journey provides valuable insights into the challenges of translating a targeted pharmacological mechanism into a clinically meaningful therapeutic benefit.
Preclinical Discovery and Characterization
This compound was identified as a promising candidate due to its high potency and selectivity for the GABA-B receptor. Preclinical studies were designed to characterize its pharmacological activity and establish a preliminary safety profile.
In Vitro Pharmacology
In vitro studies confirmed this compound's high affinity and functional agonism at the GABA-B receptor with significant selectivity over the GABA-A receptor.
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (IC50) | Rat Brain Membranes ([³H]GABA displacement) | 2 nM | |
| Binding Affinity (Ki) | Rat GABA-B Receptors | 5.1 nM | |
| Binding Affinity (Ki) | Rat GABA-A Receptors | 1.4 µM | |
| Functional Potency (EC50) | CHO cells with human GABA-B1a/2 receptors | 8 nM | |
| Functional Potency (EC50) | Human recombinant GABA-B receptors | 8.6 nM |
In Vivo Preclinical Efficacy and Safety
Animal models were crucial in demonstrating the therapeutic potential of this compound for GERD. Studies in dogs showed a significant reduction in TLESRs. Preclinical toxicology studies were conducted in rats and mice to assess long-term safety.
Table 2: In Vivo Preclinical Data for this compound
| Study Type | Animal Model | Dose | Key Findings | Reference(s) |
| Efficacy | Dog | 3 mg/kg (intragastric) | ~50% inhibition of TLESRs | |
| Pharmacokinetics | Rat | 7 µmol/kg (oral) | 100% oral bioavailability | |
| Pharmacokinetics | Dog | 7 µmol/kg (oral) | 88% oral bioavailability | |
| Toxicology | Rat | N/A | Decreased body weight and food consumption; dose-dependent diuretic effect. | |
| Toxicology | Rat & Mouse | N/A | Lifetime bioassays showed no hepatic effect. |
Mechanism of Action: GABA-B Receptor Signaling
This compound acts as an agonist at the GABA-B receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor leads to the inhibition of neuronal activity, which in the context of the vagal afferent pathways controlling the LES, reduces the frequency of TLESRs.
Detailed Experimental Protocols: Preclinical
Protocol: [³H]GABA Displacement Assay for Binding Affinity
This protocol describes a typical radioligand binding assay used to determine the affinity of this compound for GABA receptors.
-
Tissue Preparation: Rat brain membranes are prepared by homogenizing brain tissue in a buffered solution and centrifuging to isolate the membrane fraction.
-
Assay Components: The assay mixture contains the prepared rat brain membranes, a fixed concentration of radiolabeled [³H]GABA, and varying concentrations of the test compound (this compound).
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound [³H]GABA.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]GABA (IC50) is calculated. Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.
Protocol: In Vivo TLESR Measurement in Dogs
This protocol outlines the methodology for assessing the effect of this compound on TLESRs in a canine model.
-
Animal Preparation: Dogs are surgically fitted with a gastric fistula to allow for direct administration of compounds and inflation of a balloon to simulate gastric distension. A manometry catheter is placed in the esophagus to measure LES pressure.
-
Acclimatization: Animals are allowed to recover from surgery and are accustomed to the experimental setup.
-
Experimental Procedure:
-
A baseline recording of esophageal and LES pressure is taken.
-
The stomach is distended by inflating the gastric balloon with air to induce TLESRs.
-
This compound (e.g., 3 mg/kg) or a placebo is administered directly into the stomach via the fistula.
-
LES pressure is continuously monitored for a set period post-administration.
-
-
Endpoint Measurement: TLESRs are identified as rapid drops in LES pressure to the level of intragastric pressure, which are not triggered by swallowing.
-
Data Analysis: The frequency of TLESRs before and after drug administration is compared to determine the inhibitory effect of this compound.
Clinical Development
The clinical development program for this compound aimed to evaluate its pharmacokinetics, safety, and efficacy as an add-on therapy for GERD patients with persistent symptoms on PPIs.
Phase I: Pharmacokinetics and Tolerability
Phase I studies were conducted in healthy male subjects to determine the pharmacokinetic profile of this compound and assess its initial safety and tolerability.
Table 3: Pharmacokinetic Properties of this compound in Healthy Subjects
| Parameter | Oral Administration (100 mg) | Intravenous Administration (20 mg) | Reference(s) |
| Tmax (Time to Peak Concentration) | 1-2 hours | N/A | |
| Terminal Half-life (t½) | 11-13 hours | 11-13 hours | |
| Excretion | ~84% of dose excreted in urine | ~84% of dose excreted in urine | |
| Metabolism | Major elimination pathway | N/A | |
| Renal Clearance | Accounts for ~22% of total clearance | Accounts for ~22% of total clearance | |
| Plasma Protein Binding | 1% | 1% |
During Phase I, a high prevalence of paresthesia (a tingling or prickling sensation) was noted as a dose-dependent adverse event. This led to the development of modified-release formulations to reduce the rate of absorption and minimize this side effect while maintaining therapeutic action.
Phase II: Efficacy in GERD Patients
Several Phase II studies were conducted to assess the efficacy of this compound as an add-on therapy to PPIs.
A key Phase IIa crossover study (NCT00743444) in patients with persistent reflux symptoms despite PPI treatment demonstrated that this compound could significantly reduce reflux events and improve LES function.
Table 4: Efficacy Results from Phase IIa Study (65 mg BID this compound vs. Placebo)
| Parameter | Outcome | Reference(s) |
| TLESRs (postprandial) | 25% reduction | |
| LES Pressure (postprandial) | 28% increase | |
| Reflux Episodes (postprandial) | 47% reduction | |
| Total Reflux Events (24 hours) | ~35% reduction |
A larger Phase IIb dose-finding study (NCT01005251) was then conducted in 661 patients who were partially responsive to PPI therapy. The primary endpoint was the proportion of responders, defined as having at least three additional days per week with no more than mild GERD symptoms.
Table 5: Responder Rates in Phase IIb Study (4-week treatment)
| Treatment Group (BID) | Responder Rate | p-value vs. Placebo (one-sided) | Reference(s) |
| Placebo | 17.9% | N/A | |
| This compound 60 mg | 20.9% | N.S. | |
| This compound 120 mg | 25.6% | N.S. | |
| This compound 180 mg | 23.5% | N.S. | |
| This compound 240 mg | 26.2% | < 0.1 |
While the highest dose (240 mg BID) achieved statistical significance, the absolute increase in response rate over placebo was small (8.3%). This modest clinical benefit was deemed insufficient to support further development for GERD, and AstraZeneca subsequently halted the program.
Safety and Tolerability in Clinical Trials
This compound was generally well-tolerated in clinical trials. The most common adverse events, besides paresthesia in early trials, were mild. However, in the Phase IIb study, reversible elevations in alanine transaminase (ALT) levels were observed in six patients receiving this compound, raising potential concerns about liver safety at higher doses.
Detailed Experimental Protocols: Clinical
Protocol: Phase IIb Efficacy and Safety Study (NCT01005251)
This protocol provides an overview of the design for the multi-center, randomized, double-blind, placebo-controlled Phase IIb study.
-
Patient Population: 661 patients with GERD who were partially responsive to at least 4 weeks of stable PPI therapy.
-
Study Design: Randomized, parallel-group design.
-
Intervention: Patients were randomized to one of five arms: placebo or this compound (60, 120, 180, or 240 mg), all administered twice daily (BID) for 4 weeks as an add-on to their ongoing PPI therapy.
-
Primary Endpoint: The proportion of treatment responders, defined as an average of ≥3 additional days per week with 'not more than mild' GERD symptoms compared to baseline.
-
Data Collection: Symptoms were recorded daily by patients using the Reflux Symptom Questionnaire electronic Diary (ReQuest™-eD).
-
Safety Monitoring: Included monitoring of adverse events and clinical laboratory tests, with a focus on liver function tests.
Protocol: Ambulatory Impedance-pH Monitoring
This technique was used in clinical studies to objectively quantify reflux events.
-
Catheter Placement: A thin catheter with multiple impedance and pH sensors is passed through the nose into the esophagus. The pH sensor is typically positioned 5 cm above the LES.
-
Data Recording: The catheter is connected to a portable data logger that patients wear for a 24-hour period while they go about their normal activities and record meal times, supine periods, and symptoms.
-
Measurement Principle:
-
pH-metry: Measures drops in esophageal pH below 4, identifying acid reflux events.
-
Impedance: Measures changes in electrical impedance between sensors. A drop in impedance moving from the distal to proximal esophagus indicates the retrograde flow of bolus (reflux), regardless of its pH (acidic, weakly acidic, or non-acidic).
-
-
Data Analysis: The recorded data is analyzed to determine the total number of reflux events, the number of acid and non-acid reflux events, and the total esophageal acid exposure time.
Repositioning and Future Directions
Despite the discontinuation of its development for GERD, this compound's well-characterized mechanism and safety profile have made it a candidate for drug repositioning. A computational drug repositioning strategy identified this compound as a potential therapy for non-alcoholic steatohepatitis (NASH). Preclinical studies have shown that it can downregulate profibrotic gene expression in human stellate cells and improve histology in a mouse model of NASH. These findings suggest a potential new therapeutic avenue for this clinical-stage asset. Additionally, this compound has been investigated in a small study for refractory chronic cough, where it showed a significant improvement in cough responses to capsaicin.
Conclusion
The development of this compound represents a well-conceived, mechanism-based approach to addressing a clear unmet need in the management of GERD. The compound demonstrated potent and selective preclinical activity and successfully translated these effects into objective physiological improvements in early clinical trials, effectively reducing TLESRs and reflux events. However, the program was ultimately halted because this physiological efficacy did not translate into a sufficiently robust improvement in patient-reported symptoms in a larger Phase IIb trial. The story of this compound underscores the critical challenge in drug development of bridging the gap between pharmacological activity, physiological endpoints, and clinically meaningful patient benefit. Its ongoing exploration for other indications like NASH highlights the value of drug repositioning for well-characterized molecules.
References
- 1. news-medical.net [news-medical.net]
- 2. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. A double-blind randomised placebo-controlled trial investigating the effects of this compound on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[1][2][3] Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Data
The preclinical data for this compound demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | Rat Brain Membranes ([³H]GABA displacement) | 5.1 nM | [4] |
| Rat GABA-A Receptor | 1.4 µM | ||
| Functional Potency (EC50) | Human recombinant GABA-B receptors (CHO cells) | 8.6 nM | |
| Human recombinant GABA-B receptors (CHO cells, Ca²⁺ influx) | 8 nM | ||
| Selectivity | GABA-B vs GABA-A | >600-fold |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | Dog | 3 mg/kg (intrastomach) | ~50% inhibition | |
| Acid Reflux | Dog | 7 µmol/kg (oral) | Significant reduction in reflux episodes and acid exposure time | |
| Non-alcoholic Steatohepatitis (NASH) | Mouse | 10 mg/kg and 30 mg/kg (oral gavage) | Improved histology, reduced profibrogenic gene expression, and decreased tumor development | |
| Human Islet Cell Proliferation | In vitro | 10-30 nM | 2-3 fold increase | |
| Human Islet Cell Survival | In vivo (mouse xenograft) | 0.08 mg/mL (in drinking water) | Protected human islet β-cells from apoptosis |
Table 3: Preclinical Pharmacokinetics of this compound
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 100% | |
| Dog | 88% | ||
| Plasma Protein Binding | Rat and Human | 1% |
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.
References
- 1. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics of Lesogaberan: A Preclinical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355) is a selective GABA-B receptor agonist that was initially investigated for the treatment of gastroesophageal reflux disease (GERD). While its clinical development for GERD was discontinued, its unique pharmacological profile has led to renewed interest in its potential for other indications, such as non-alcoholic steatohepatitis (NASH). A thorough understanding of its pharmacokinetic (PK) profile in preclinical animal models is crucial for designing future studies and accurately interpreting efficacy and safety data. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in key animal models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.
Pharmacokinetic Parameters in Animal Models
The oral bioavailability of this compound has been reported to be high in both rats and dogs. In female Sprague-Dawley rats, oral bioavailability reached 100%, with the compound exhibiting low systemic clearance. In dogs, the oral bioavailability was also high at 88%[1]. Furthermore, plasma protein binding of this compound is low, measured at 1% in rat plasma[1]. Preclinical studies with durations of up to 12 months, as well as lifetime bioassays, have been conducted in both rats and mice[2]. In dogs, a 3mg/kg dose administered directly into the stomach resulted in a plasma concentration approximately 600 times the EC50[2]. While these data points are valuable, a comprehensive public repository of other key pharmacokinetic parameters such as Cmax, Tmax, half-life, and volume of distribution remains limited.
Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Animal Models
| Parameter | Rat (Female Sprague-Dawley) | Dog |
| Dose | 7 µmol/kg | 7 µmol/kg |
| Bioavailability (%) | 100[1] | 88 |
| Plasma Protein Binding (%) | 1 | Not Reported |
| Systemic Clearance | Low | Not Reported |
Note: Data for Cmax, Tmax, Half-life, and Volume of Distribution were not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively available in the public domain. However, based on the available information and standard practices in preclinical drug development, the following methodologies are likely to have been employed.
Pharmacokinetic Study in Rats
The study in female Sprague-Dawley rats that determined the oral bioavailability and systemic clearance of this compound would have likely followed a standard crossover design.
Workflow:
Caption: Workflow for a typical crossover oral bioavailability study in rats.
Methodology Details:
-
Animals: Female Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum, with fasting overnight before dosing.
-
Dosing:
-
Oral: this compound administered via oral gavage at a dose of 7 µmol/kg.
-
Intravenous: A lower dose of this compound administered intravenously, likely via the tail vein, to serve as a reference for bioavailability calculation.
-
-
Blood Sampling: Serial blood samples collected at predetermined time points post-dosing from a cannulated vessel (e.g., jugular vein or carotid artery) into tubes containing an anticoagulant.
-
Sample Processing: Plasma separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis used to determine pharmacokinetic parameters, including Area Under the Curve (AUC), from which bioavailability (F = (AUCoral/AUCIV) x (DoseIV/Doseoral)) and clearance are calculated.
Signaling Pathways and Mechanism of Action
This compound is a GABA-B receptor agonist. The GABA-B receptor is a G-protein coupled receptor that mediates the inhibitory effects of GABA in the central and peripheral nervous systems. Its activation leads to a cascade of downstream signaling events.
Caption: Simplified signaling pathway of this compound via the GABA-B receptor.
Conclusion
The available data indicates that this compound possesses favorable pharmacokinetic properties in animal models, including high oral bioavailability in both rats and dogs and low plasma protein binding. These characteristics are desirable for an orally administered therapeutic agent. However, a more detailed public dataset encompassing a full suite of pharmacokinetic parameters would be beneficial for refining dose selection and for the development of physiologically based pharmacokinetic (PBPK) models to better predict human pharmacokinetics. The experimental protocols outlined here provide a probable framework for how the existing data was generated and can serve as a basis for the design of future preclinical studies. As research into new applications for this compound continues, a comprehensive understanding of its disposition in relevant animal models will be paramount for its successful translation to the clinic.
References
- 1. Evaluation of the Pharmacokinetic Interaction between this compound (AZD3355) and Esomeprazole in Healthy Subjects [ouci.dntb.gov.ua]
- 2. A Comprehensive Review of Gastroesophageal Reflux Disease (GERD) Treatment and its Clinical Perspectives | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
The GABA-B Agonist Lesogaberan: A Technical Review of its Investigation for Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lesogaberan (AZD3355) is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that was investigated as a potential add-on therapy for gastroesophageal reflux disease (GERD), particularly in patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs).[1][2] The primary mechanism of action for this compound in GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[2][3][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows. Although showing promise in early trials by reducing TLESRs and reflux episodes, this compound demonstrated only marginal superiority to placebo in improving GERD symptoms in larger clinical trials, leading to the discontinuation of its development for this indication.
Mechanism of Action: GABA-B Receptor Agonism
This compound is a potent and selective agonist for the GABA-B receptor. Unlike the prototypical GABA-B agonist baclofen, this compound was designed to be peripherally acting to minimize central nervous system (CNS) side effects such as dizziness and drowsiness that have limited the clinical utility of baclofen for GERD. The GABA-B receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events. In the context of GERD, the activation of GABA-B receptors on vagal afferent nerves in the stomach is believed to be the primary mechanism for reducing TLESRs.
Signaling Pathway
The binding of this compound to the GABA-B receptor initiates a signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release. This leads to a reduction in the frequency of TLESRs.
Caption: Signaling pathway of this compound via the GABA-B receptor.
Preclinical and Clinical Efficacy
This compound was evaluated in a series of preclinical and clinical studies to determine its efficacy in managing GERD.
Preclinical Data
In animal models, this compound demonstrated a significant ability to inhibit TLESRs.
| Animal Model | Dose | Effect on TLESRs | Reference |
| Dog | 3mg/kg (intragastric) | ~50% inhibition |
Clinical Efficacy in Healthy Volunteers and GERD Patients
Clinical trials in human subjects further investigated the effects of this compound on esophageal function and reflux symptoms.
| Study Population | Dose | Key Findings | Reference |
| Healthy Volunteers | 0.8mg/kg | 36% reduction in TLESRs | |
| GERD Patients (on PPI) | 65mg BID | - 25% reduction in TLESRs- 28% increase in LES pressure- 47% reduction in reflux episodes (0-3 hours post-prandially) | |
| GERD Patients (on PPI) | 90mg, 120mg, 250mg | Dose-dependent reduction in acid and weakly acidic reflux episodes |
Phase IIb Clinical Trial in GERD Patients with Partial Response to PPIs
A large, randomized, placebo-controlled trial assessed the clinical efficacy of various doses of this compound as an add-on therapy.
| Treatment Group | Dose (BID) | Responder Rate (%) | p-value vs. Placebo |
| Placebo | - | 17.9 | - |
| This compound | 60mg | 20.9 | Not significant |
| This compound | 120mg | 25.6 | Not significant |
| This compound | 180mg | 23.5 | Not significant |
| This compound | 240mg | 26.2 | < 0.1 (one-sided) |
| Response was defined as having an average of ≥ 3 additional days per week with no more than mild GERD symptoms compared with baseline. |
While a statistically significant effect was observed at the highest dose, the absolute increase in responders was small.
Experimental Protocols
Phase IIb Clinical Trial (NCT01005251)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase IIb study.
-
Participants: 661 patients with GERD who were partially responsive to ongoing PPI therapy.
-
Intervention: Patients were randomized to receive one of four doses of this compound (60, 120, 180, or 240 mg twice daily) or placebo for 4 weeks, in addition to their ongoing PPI therapy.
-
Outcome Measures: The primary endpoint was the response to treatment, measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).
Study of Reflux and Lower Esophageal Sphincter Function (NCT00743444)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
-
Participants: 27 patients with reflux symptoms despite PPI treatment were randomized, with 21 included in the per-protocol efficacy analysis.
-
Intervention: Patients received this compound (65 mg) or placebo twice on day 1 and once on day 2, in addition to their existing PPI treatment. A standardized meal was consumed 45-60 minutes after the morning doses.
-
Outcome Measures: Ambulatory impedance-pH monitoring was conducted for 24 hours after the first dose. Stationary manometry and impedance-pH monitoring were performed for 4 hours after the third dose to assess TLESRs and LES pressure.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effects of this compound on GERD.
Caption: A generalized experimental workflow for a this compound clinical trial.
Pharmacokinetics and Safety Profile
Pharmacokinetics
This compound is rapidly and extensively absorbed from the gastrointestinal tract, with maximal plasma concentrations (Cmax) achieved within 1-2 hours of oral administration. The terminal half-life of this compound is between 11 and 13 hours. Approximately 84% of the administered dose is excreted in the urine as either the parent compound or water-soluble metabolites, with renal clearance accounting for about 22% of the total body clearance. The major elimination pathway is metabolism.
| Pharmacokinetic Parameter | Value | Reference |
| Time to Cmax | 1-2 hours | |
| Terminal Half-life | 11-13 hours | |
| Primary Route of Excretion | Renal | |
| Oral Bioavailability (Rat) | 100% | |
| Oral Bioavailability (Dog) | 88% | |
| Plasma Protein Binding (Rat, Human) | 1% |
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. In Phase 2 studies involving 930 patients treated with oral doses up to 240mg BID for 4 weeks, the most notable adverse event was a mild and reversible increase in liver enzymes (alanine transaminase) in a small number of subjects (<2%). Preclinical studies of up to 12 months in rats and mice did not show any hepatic effects. Other reported adverse events in clinical trials included headache and transient paresthesia.
Conclusion
This compound, a peripherally acting GABA-B receptor agonist, demonstrated a clear pharmacological effect on the underlying pathophysiology of GERD by reducing transient lower esophageal sphincter relaxations and the number of reflux episodes. However, this did not translate into a clinically meaningful improvement in symptoms for the majority of patients with GERD who are only partially responsive to PPIs. The development of this compound for GERD was subsequently halted. The research conducted on this compound provides valuable insights into the role of the GABA-B receptor in esophageal motor function and highlights the challenges of translating physiological improvements into significant symptomatic relief in a heterogeneous patient population.
References
- 1. GABAB receptors as drug targets to treat gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesogaberan's Effect on Transient Lower Esophageal Sphincter Relaxations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Lesogaberan (AZD3355), a peripherally acting GABA-B receptor agonist, and its impact on transient lower esophageal sphincter relaxations (TLESRs), a primary mechanism underlying gastroesophageal reflux disease (GERD).
Core Mechanism of Action
This compound is a selective agonist for the gamma-aminobutyric acid type B (GABA-B) receptor.[1][2][3] Unlike the broader acting GABA-B agonist baclofen, this compound is designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects.[2][4] Its therapeutic effect in the context of GERD stems from its ability to inhibit TLESRs. The activation of GABA-B receptors, which are present on vagal afferent nerves in the stomach, is believed to modulate the signaling pathway that triggers TLESRs. By agonizing these receptors, this compound reduces the frequency of these relaxations, leading to a decrease in reflux episodes.
Signaling Pathway
Caption: this compound's GABA-B receptor agonist signaling pathway.
Quantitative Efficacy Data
Multiple clinical studies have quantified the effect of this compound on TLESRs and other reflux parameters. The data below is compiled from key clinical trials.
Table 1: Effect of this compound on TLESRs and LES Pressure
| Study Population | This compound Dose | Comparator | % Reduction in TLESRs (Geometric Mean) | % Increase in LES Pressure (Geometric Mean) | Citation(s) |
| Healthy Male Subjects | 0.8 mg/kg (single dose) | Placebo | 36% | 39% | |
| GERD Patients (on PPI) | 65 mg (twice daily) | Placebo | 25% | 28% |
Table 2: Dose-Dependent Effect of this compound on Reflux Episodes in GERD Patients on PPIs
| This compound Dose (twice daily) | % Reduction in Total Reflux Episodes (Mean) vs. Placebo | Citation(s) |
| 30 mg | 26.2% | |
| 90 mg | 39.4% (calculated from source data) | |
| 120 mg | 45.1% (calculated from source data) | |
| 240 mg | 52.8% |
Table 3: Effect of this compound on Esophageal Acid Exposure in GERD Patients on PPIs
| This compound Dose (twice daily) | % Reduction in Time with Esophageal pH < 4 (Mean) vs. Placebo | Citation(s) |
| 30 mg | 68.5% | |
| 90 mg | 54.2% | |
| 120 mg | 65.9% | |
| 240 mg | 72.1% |
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials to assess the efficacy of this compound.
Measurement of TLESRs and Esophageal Motility
A common methodology for assessing TLESRs and lower esophageal sphincter (LES) function involves high-resolution manometry (HRM).
Protocol:
-
Catheter Placement: A high-resolution manometry catheter with multiple circumferential solid-state sensors is inserted trans-nasally into the esophagus of the subject.
-
Baseline Recording: A baseline manometry reading is recorded for a specified period (e.g., 30 minutes) before the administration of any substance or meal.
-
Drug Administration: Subjects are administered a single or repeated dose of this compound or a placebo in a randomized, double-blind, crossover fashion.
-
Standardized Meal: To induce reflux, subjects consume a standardized meal, often high in fat and calories, a set time after drug administration (e.g., 45-60 minutes).
-
Postprandial Recording: Esophageal manometry is recorded for a defined postprandial period (e.g., 3-4 hours) to capture TLESR events.
-
TLESR Identification: TLESRs are identified based on specific criteria, which for high-resolution manometry may include:
-
Absence of a swallow in the 4 seconds preceding and 2 seconds following the onset of LES relaxation.
-
LES relaxation rate of ≥1 mmHg/s.
-
Duration of LES relaxation >10 seconds.
-
Nadir pressure of ≤2 mmHg.
-
Inhibition of the crural diaphragm.
-
Experimental Workflow for TLESR Measurement
Caption: A typical experimental workflow for measuring TLESRs.
Ambulatory Impedance-pH Monitoring
To assess the chemical and physical properties of refluxate, 24-hour ambulatory impedance-pH monitoring is frequently utilized.
Protocol:
-
Catheter Placement: A combined impedance-pH catheter is inserted trans-nasally, with the pH electrode positioned 5 cm above the upper border of the LES, as determined by manometry.
-
Drug Administration and Diet: In crossover studies, patients receive the study drug (this compound or placebo) for a defined period, often in addition to their standard proton pump inhibitor (PPI) therapy. They follow a standardized diet and activity schedule.
-
24-Hour Recording: Impedance and pH data are continuously recorded for 24 hours.
-
Data Analysis: The recorded data is analyzed to determine:
-
Total number of reflux episodes: Detected by a retrograde drop in impedance.
-
Acid reflux episodes: Reflux events with a corresponding drop in esophageal pH to below 4.
-
Weakly acidic reflux episodes: Reflux events with a pH between 4 and 7.
-
Esophageal acid exposure time: The percentage of the 24-hour period during which the esophageal pH is below 4.
-
Safety and Tolerability
Across multiple studies, this compound has been generally well-tolerated. The most commonly reported adverse events include headache and transient paresthesia. In some studies, reversible elevations in alanine transaminase levels were observed in a small number of patients receiving this compound.
Conclusion
This compound demonstrates a clear, dose-dependent effect on the inhibition of transient lower esophageal sphincter relaxations and the reduction of reflux episodes in both healthy subjects and patients with GERD. Its peripheral mechanism of action presents a favorable safety profile compared to centrally acting GABA-B agonists. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of compounds targeting the GABA-B receptor for the management of GERD.
References
Lesogaberan: A Repurposed GABA-B Agonist for the Treatment of Non-Alcoholic Steatohepatitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma. Despite its increasing prevalence, there are currently no approved pharmacological therapies for NASH. This technical guide details the preclinical evidence supporting the repositioning of Lesogaberan (AZD3355), a potent and selective gamma-aminobutyric acid (GABA) type B receptor agonist, as a promising therapeutic candidate for NASH. Originally developed for gastroesophageal reflux disease (GERD), this compound has demonstrated significant hepatoprotective, anti-inflammatory, and antifibrotic effects in various preclinical models of NASH. This document provides a comprehensive overview of its mechanism of action, the computational methods that led to its repurposing, and detailed experimental data from in vitro, ex vivo, and in vivo studies.
Introduction to this compound and its Mechanism of Action
This compound (AZD3355) is a small molecule that acts as a potent and selective agonist for the GABA-B receptor.[1][2] The GABA-B receptor is a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of GABA in the central and peripheral nervous systems.[3] Unlike the GABA-A receptor, which is a ligand-gated ion channel, the GABA-B receptor signals through a metabotropic pathway.[4][5]
Upon activation by an agonist like this compound, the GABA-B receptor's heterodimeric structure (composed of GB1 and GB2 subunits) initiates a cascade of intracellular events. This primarily involves the activation of Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Additionally, the dissociation of the Gβγ subunits from the Gα subunit allows them to modulate the activity of ion channels, leading to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release. While initially studied for its effects on the lower esophageal sphincter, the presence and functional role of GABA-B receptors in non-neuronal tissues, including the liver, have opened new avenues for its therapeutic application.
Computational Repurposing for NASH
The identification of this compound as a potential therapeutic for NASH stemmed from a computational drug repositioning strategy. This approach utilized a connectivity mapping methodology to compare the transcriptomic signature of this compound with gene expression profiles from NASH patients.
The process involved generating RNA-sequencing profiles for a library of drugs, including this compound, across multiple conditions to create drug-specific gene signatures. These signatures were then systematically compared against a large database of disease-related gene expression profiles. A significant inverse correlation was observed between the this compound gene signature and the NASH gene expression signature, suggesting that this compound might counteract the pathological gene expression changes seen in NASH. This computational prediction prompted further preclinical validation.
Preclinical Evidence in NASH Models
In Vitro Studies in Human Hepatic Stellate Cells
Activated hepatic stellate cells (HSCs) are the primary source of extracellular matrix proteins in the liver, playing a central role in the development of fibrosis. The anti-fibrotic potential of this compound was assessed in both an immortalized human stellate cell line (LX-2) and primary human hepatic stellate cells (phHSCs).
Experimental Protocol:
-
Cell Culture: LX-2 cells and phHSCs were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were culture-activated by growth on uncoated plastic in the presence of serum.
-
Treatment: Cells were treated with this compound at concentrations of 30 nM and 100 nM or vehicle (DMSO) for 48 and 72 hours.
-
Gene Expression Analysis: Total RNA was isolated, and the expression of key profibrotic genes was quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Protein Expression Analysis: Whole-cell lysates were subjected to Western blotting to determine the protein levels of fibrotic markers.
-
Transcriptomic Analysis: RNA sequencing was performed on phHSCs treated with 30 nM this compound or vehicle for 72 hours to identify differentially expressed genes and affected signaling pathways.
Results:
This compound treatment led to a significant and dose-dependent downregulation of key profibrotic genes in both LX-2 and primary human hepatic stellate cells.
| Gene | Cell Type | Treatment | Duration | Result |
| COL1A1 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |
| ACTA2 (αSMA) | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |
| TGFB1 | LX-2 | 30 nM this compound | 72 h | Significantly downregulated |
| TIMP1 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |
| MMP2 | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |
| PDGFRB | phHSCs | 30 nM this compound | 72 h | Significantly downregulated |
| Table 1: Effect of this compound on Profibrotic Gene Expression in Human Hepatic Stellate Cells |
Transcriptomic analysis of primary human hepatic stellate cells treated with this compound revealed significant changes in gene expression, identifying key regulatory nodes impacted by the drug, including Myc, as well as MAP and ERK kinases.
Ex Vivo Studies in Human Precision-Cut Liver Slices (hPCLS)
To investigate the effects of this compound in a more complex, multicellular environment that retains the native liver architecture, human precision-cut liver slices (hPCLS) were utilized.
Experimental Protocol:
-
Slice Preparation: Human liver tissue was obtained from surgical resections. Precision-cut liver slices (250 µm thick, 5 mm diameter) were prepared using a Krumdieck tissue slicer.
-
Culture and Treatment: Slices were cultured in Williams' Medium E supplemented with various factors. Treatment with this compound or vehicle was initiated after a pre-incubation period.
-
Analysis: Gene expression of fibrotic and inflammatory markers was measured by RT-qPCR. Secreted collagen in the culture medium was quantified.
Results:
In human PCLS, this compound demonstrated both antifibrotic and anti-inflammatory effects.
| Marker | Sample Type | Treatment | Result |
| COL1A1 mRNA | hPCLS | This compound | Downregulated |
| ACTA2 (αSMA) mRNA | hPCLS | This compound | Downregulated |
| TNF-α mRNA | hPCLS | This compound | Downregulated |
| Secreted COL1A1 | Culture Medium | This compound | Reduced |
| Table 2: Effect of this compound in Human Precision-Cut Liver Slices |
In Vivo Studies in a Murine Model of NASH
The therapeutic potential of this compound was further evaluated in a well-validated mouse model of NASH that recapitulates key features of the human disease, including fibrosis and the development of hepatocellular carcinoma (the FAT-NASH model).
Experimental Protocol:
-
Animal Model: C57BL/6J mice were fed a "Western" diet high in fat, fructose, and cholesterol, and received weekly low-dose carbon tetrachloride (CCl4) injections to induce NASH with fibrosis.
-
Treatment: After 12 weeks of disease induction, mice were treated with this compound (10 mg/kg or 30 mg/kg), obeticholic acid (as a positive control), or vehicle by oral gavage twice daily, five days a week, for an additional 12 weeks.
-
Histological Analysis: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess steatosis, inflammation, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage were determined.
-
Gene and Protein Expression: Hepatic expression of fibrogenic genes and proteins was analyzed by RT-qPCR and Western blotting, respectively.
-
Tumor Development: The incidence and number of liver tumors were recorded at the end of the study.
Results:
This compound treatment resulted in significant improvements in liver pathology and a reduction in profibrogenic gene expression and tumor development.
| Parameter | Treatment Group | Outcome |
| Liver Histology | ||
| NAFLD Activity Score (NAS) | This compound (30 mg/kg) | Significantly reduced |
| Fibrosis Stage | This compound (30 mg/kg) | Significantly improved |
| Gene Expression | ||
| Col1a1 mRNA | This compound (30 mg/kg) | Significantly downregulated |
| Acta2 (αSMA) mRNA | This compound (30 mg/kg) | Significantly downregulated |
| Tumor Development | ||
| Tumor Incidence (males) | Vehicle | 100% |
| This compound (10 mg/kg) | 89% | |
| This compound (30 mg/kg) | 78% | |
| Number of Tumors | This compound (30 mg/kg) | Significantly reduced |
| Table 3: Key In Vivo Findings for this compound in a Murine NASH Model |
Pharmacokinetics and Safety Profile
The pharmacokinetic and safety profile of this compound has been evaluated in several clinical trials for GERD.
| Parameter | Value |
| Pharmacokinetics | |
| Bioavailability (Oral) | High (88% in dogs, 100% in rats) |
| Time to Cmax | 1-2 hours |
| Terminal Half-life | 11-13 hours |
| Excretion | Primarily renal (approx. 84% of dose in urine as parent compound or metabolites) |
| CNS Penetration | Low |
| Safety (from GERD trials) | |
| Tolerability | Generally well-tolerated |
| Adverse Events | Mild, reversible elevations in liver enzymes (ALT) in <2% of patients |
| Table 4: Pharmacokinetic and Safety Summary of this compound |
Conclusion and Future Directions
The cumulative evidence from computational repositioning, in vitro, ex vivo, and in vivo studies strongly supports the potential of this compound as a novel therapeutic agent for NASH. Its demonstrated ability to exert direct antifibrotic effects on hepatic stellate cells, coupled with its anti-inflammatory and hepatoprotective properties, positions it as a compelling candidate for further clinical development. The established safety profile from its prior clinical investigations in GERD provides a solid foundation for advancing this compound into clinical trials for NASH. Future studies should aim to confirm these promising preclinical findings in NASH patients, focusing on histological endpoints and non-invasive markers of liver fibrosis and inflammation. The unique mechanism of action of this compound, targeting the GABA-B receptor, offers a novel approach to address the complex pathophysiology of NASH.
References
- 1. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective roles of hepatic GABA signaling in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Lesogaberan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and purification of Lesogaberan (also known as AZD3355), a selective GABA-B receptor agonist. The protocols outlined below are based on publicly available scientific literature and patent documentation.
Introduction
This compound, with the chemical name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, is a potent and selective agonist for the GABA-B receptor.[1][2] It was initially investigated for the treatment of gastroesophageal reflux disease (GERD).[2][3] As a GABA-B receptor agonist, this compound modulates neurotransmission by activating these receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the nervous system.[4]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, which is detailed in patent literature (EP2235026A4 and CN101743011A). The key steps are outlined below. While specific yields for each step are not consistently reported in the public domain, the overall process is designed for the stereoselective synthesis of the (R)-enantiomer.
Experimental Protocol: Synthesis of (2R)-(3-amino-2-fluoropropyl)phosphinic acid (this compound)
Materials:
-
(2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form A)
-
Methanol
-
Water
-
Acetone
Procedure:
-
In a suitable reaction vessel, dissolve 40 g of (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form A) in a mixture of 150 ml of methanol and 65 ml of water.
-
Heat the resulting solution to 40°C with stirring until all the solid has dissolved.
-
Over a period of 10 hours, gradually add 320 mL of acetone to the solution while maintaining the temperature at 40°C.
-
Continue stirring the mixture for an additional 33 hours at 40°C to facilitate crystallization.
-
Collect the resulting crystals by filtration.
-
Dry the collected crystals under vacuum at 40°C overnight to yield (2R)-(3-amino-2-fluoropropyl)phosphinic acid (Form B).
Note: This protocol describes the conversion of Form A to Form B of this compound. The initial synthesis of Form A is also detailed within the patent literature and involves several preceding chemical transformations.
Purification of this compound
Purification of the final this compound product is crucial to remove any unreacted starting materials, byproducts, and enantiomeric impurities. High-performance liquid chromatography (HPLC) is a suitable technique for both the purification and the analysis of the final product's purity.
Experimental Protocol: Purification and Analysis by HPLC
Purification:
-
Column: A preparative C18 reversed-phase column is a suitable choice for the purification of polar compounds like this compound.
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium acetate or ammonium formate) in water and an organic modifier like methanol or acetonitrile would be appropriate. The gradient would start with a high aqueous component and gradually increase the organic phase to elute the product.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) can be used to monitor the elution of the compound.
-
Post-Purification: The fractions containing the pure product would be collected, combined, and the solvent removed under reduced pressure (e.g., lyophilization) to yield the purified this compound.
Purity Analysis: A validated analytical HPLC method is essential for determining the chemical and enantiomeric purity of the synthesized this compound.
| Parameter | Recommended Conditions |
| Column | Chiral stationary phase (e.g., polysaccharide-based) for enantiomeric purity; C18 for chemical purity. |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact composition needs to be optimized. |
| Flow Rate | Typically 0.5 - 1.5 mL/min. |
| Detection | UV detection, typically in the range of 200-220 nm. |
| Injection Volume | 5 - 20 µL. |
| Column Temperature | 25 - 40 °C. |
Data Presentation: Analytical Parameters
| Analyte | Retention Time (min) | Purity (%) | Enantiomeric Excess (%) |
| This compound | To be determined | >99% (typical target) | >99% (typical target) |
Signaling Pathway and Mechanism of Action
This compound exerts its pharmacological effects by acting as an agonist at the GABA-B receptor. This receptor is a heterodimeric G-protein coupled receptor (GPCR) composed of GABA-B1 and GABA-B2 subunits. Upon activation by this compound, the receptor initiates a downstream signaling cascade that leads to neuronal inhibition.
The primary signaling mechanism involves the activation of Gαi/o-type G-proteins. This leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels:
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane.
-
Inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium ion influx.
-
These actions collectively lead to a reduction in neuronal excitability and the inhibition of neurotransmitter release.
Diagram: this compound Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Diagram: this compound Experimental Workflow
Caption: The general experimental workflow for obtaining pure this compound.
Diagram: this compound Signaling Pathway
Caption: The signaling cascade initiated by this compound binding to the GABA-B receptor.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assays of Lesogaberan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355) is a selective and potent agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B). As a G protein-coupled receptor (GPCR), the activation of GABA-B by this compound initiates a cascade of intracellular events, making the characterization of its activity crucial for drug development and research. These application notes provide detailed protocols for key in vitro assays to determine the binding affinity and functional potency of this compound.
Mechanism of Action
This compound acts as an agonist at the GABA-B receptor, which is a heterodimer composed of GABA-B1 and GABA-B2 subunits. This receptor is coupled to inhibitory G proteins (Gi/o). Upon activation by this compound, the G protein dissociates into its Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
Data Presentation
The following tables summarize the quantitative data for this compound's activity in various in vitro assays.
Table 1: Receptor Binding Affinity of this compound
| Assay Type | Radioligand | Tissue/Cell Source | Parameter | Value | Reference |
| Radioligand Displacement | [3H]GABA | Rat brain membranes | Ki | 5.1 nM | [1] |
| Radioligand Displacement | [3H]GABA | Rat brain membranes | IC50 | 2 nM | [2] |
Table 2: Functional Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Intracellular Ca2+ Mobilization | CHO cells transfected with human GABA-B1a/2 | EC50 | 8 nM | [2] |
| Recombinant Receptor Activation | Human recombinant GABA-B receptors | EC50 | 8.6 nM | [1] |
| Cell Proliferation | Human islet cells | Effective Concentration | 10-30 nM (2-3 fold increase) | [3] |
Signaling Pathway Diagram
Caption: GABA-B receptor signaling pathway activated by this compound.
Experimental Protocols
Radioligand Binding Assay: [3H]GABA Displacement
This protocol determines the binding affinity (Ki) of this compound for the GABA-B receptor by measuring its ability to displace the radiolabeled agonist [3H]GABA from rat brain membranes.
Materials:
-
Rat brain tissue
-
[3H]GABA (specific activity ~80-100 Ci/mmol)
-
This compound
-
Unlabeled GABA (for non-specific binding)
-
Isoguvacine (to block GABA-A receptor binding)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step three more times to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
Assay Protocol:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and competitor (this compound) binding.
-
Total Binding: Add 100 µL of binding buffer, 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).
-
Non-specific Binding: Add 100 µL of unlabeled GABA (final concentration ~1 mM), 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).
-
Competitor Binding: Add 100 µL of varying concentrations of this compound, 100 µL of [3H]GABA (final concentration ~10 nM), and 100 µL of isoguvacine (final concentration ~40 µM).
-
Add 700 µL of the membrane preparation to each tube. The final assay volume is 1 mL.
-
Incubate at 4°C for 20 minutes.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific [3H]GABA binding against the log concentration of this compound.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific [3H]GABA binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for the radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization
This protocol measures the functional potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration in CHO cells stably expressing the human GABA-B receptor.
Materials:
-
CHO cell line stably co-expressing human GABA-B1 and GABA-B2 subunits and a Gαqi5 chimeric G protein.
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.
-
Fluo-4 AM or Calcium 5 dye
-
This compound
-
GABA (as a reference agonist)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent fluorescence microplate reader with automated injection capability.
Protocol:
-
Seed the CHO-GABA-B cells into the assay plates at a density of 30,000-50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
On the day of the assay, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fluo-4 AM) dissolved in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the FLIPR instrument and allow it to equilibrate.
-
Add varying concentrations of this compound (or GABA as a positive control) to the wells using the automated injector.
-
Measure the fluorescence intensity before and after the addition of the compound. The signal is typically monitored for 90-180 seconds.
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Caption: Workflow for the intracellular calcium mobilization assay.
Functional Assay: GTPγS Binding Assay
This assay measures the activation of G proteins by the GABA-B receptor in response to this compound by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Materials:
-
Membranes from cells expressing GABA-B receptors (e.g., CHO-GABA-B cells)
-
[35S]GTPγS
-
This compound
-
GDP
-
GTPγS (unlabeled, for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Scintillation Proximity Assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus
-
Microplates
Protocol (SPA format):
-
In a microplate, add assay buffer, GDP (final concentration ~10 µM), and the cell membranes.
-
Add varying concentrations of this compound.
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Add SPA beads and incubate for a further 30 minutes to allow the beads to capture the membranes.
-
Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Plot the scintillation counts against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal stimulation (Emax).
Cell Proliferation Assay
This protocol assesses the effect of this compound on the proliferation of human islet cells using [3H]-thymidine incorporation.
Materials:
-
Fresh human islets
-
Culture medium: CMRL medium with 0.1% glucose and 10% human AB-type sera
-
[3H]-thymidine
-
This compound
-
Saclofen (GABA-B antagonist, for control)
-
Beta-counter
Protocol:
-
Culture human islets (50-75 IEQ/well) in triplicate in a 96-well plate.
-
Treat the islets with varying concentrations of this compound (e.g., 3, 10, 30 nM) in the presence or absence of saclofen.
-
Add 1.5 µCi/mL of [3H]-thymidine to each well.
-
Incubate for 4 days.
-
Harvest the cells and measure the incorporated [3H]-thymidine using a beta-counter.
Data Analysis:
-
Express the data as the rate of proliferation relative to the untreated control.
-
Compare the proliferation rates at different this compound concentrations to determine the dose-dependent effect.
Conclusion
The assays described provide a comprehensive framework for characterizing the in vitro activity of this compound. The radioligand binding assay is essential for determining its affinity for the GABA-B receptor, while the functional assays, including calcium mobilization, GTPγS binding, and cell proliferation, are crucial for quantifying its potency and efficacy as a GABA-B receptor agonist. These detailed protocols and the accompanying data will aid researchers in the continued investigation and development of this compound and other GABA-B receptor modulators.
References
Application Notes and Protocols for Studying Lesogaberan Effects Using Cell-Based Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] As a G protein-coupled receptor (GPCR), the GABA-B receptor plays a crucial role in modulating neuronal excitability.[3][4] Upon activation, the receptor, which is a heterodimer of GABA-B1 and GABA-B2 subunits, couples to inhibitory G proteins (Gi/o).[5] This activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP), and the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization.
These cellular effects make this compound a compound of interest for various therapeutic areas. Understanding its mechanism of action at the cellular level is critical for drug development and basic research. This document provides detailed application notes and protocols for studying the effects of this compound in various cell-based models. The protocols focus on key functional readouts of GABA-B receptor activation: cAMP modulation, GIRK channel activation, and changes in gene expression.
Data Presentation
The following tables summarize quantitative data for this compound and the common GABA-B agonist, baclofen, from various cell-based assays.
Table 1: Potency and Affinity of GABA-B Receptor Agonists
| Compound | Assay | Cell/System | Parameter | Value | Reference |
| This compound | Radioligand Binding | Human recombinant GABA-B receptors | EC50 | 8.6 nM | |
| This compound | Radioligand Binding | Rat brain membranes | Ki | 5.1 nM | |
| Baclofen | GIRK Channel Activation | Rat supraoptic neurons | EC50 | 110 µM | |
| Baclofen | GIRK Channel Activation | Rat neocortical pyramidal cells | EC50 | 26 µM |
Table 2: Functional Effects of this compound in Cell-Based Models
| Cell Model | Treatment | Concentration | Duration | Effect | Reference |
| Human Islet Cells | This compound | 10 and 30 nM | 4 days | 2-3-fold increase in proliferation | |
| Primary Human Hepatic Stellate Cells | This compound | 30 nM | 72 hours | Significant downregulation of profibrotic genes (e.g., COL1α1, αSMA) | |
| LX-2 (human stellate cell line) | This compound | 30 nM and 100 nM | 48 and 72 hours | Downregulation of profibrotic gene expression |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Caption: GABA-B Receptor Signaling Pathway activated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for measuring this compound's effect on cAMP levels.
Experimental Workflow for GIRK Channel Electrophysiology
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (this compound), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of Lesogaberan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (AZD3355) is a potent and selective agonist of the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Developed by AstraZeneca, it was investigated as a potential treatment for gastroesophageal reflux disease (GERD).[3][4] Unlike the broader-acting GABA-B agonist baclofen, this compound was designed to have limited penetration into the central nervous system (CNS), thereby reducing the incidence of CNS-related side effects that have constrained the clinical utility of baclofen for GERD.[5]
The primary mechanism of action for this compound in the context of GERD is the inhibition of transient lower esophageal sphincter relaxations (TLESRs), a major physiological cause of reflux events. While this compound showed promise in preclinical and early clinical studies by effectively reducing TLESRs and reflux episodes, its development was halted after Phase IIb trials demonstrated only marginal superiority over placebo in improving GERD symptoms in patients who were partially responsive to proton pump inhibitor (PPI) therapy.
These application notes provide a comprehensive overview of animal models and experimental protocols for the in vivo evaluation of this compound and other peripherally acting GABA-B agonists for GERD and related conditions.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors. The activation of these receptors, predominantly coupled to Gαi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in Protein Kinase A (PKA)-mediated signaling. This signaling cascade ultimately results in the modulation of neuronal excitability and neurotransmitter release.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Animal Model | Dose | Route of Administration | Key Finding | Citation |
| Dog | 3 mg/kg | Intragastric | ~50% inhibition of TLESRs | |
| Rat | 7 µmol/kg | Not Specified | High oral availability (100%) | |
| Dog | Not Specified | Not Specified | High oral availability (88%) |
Table 2: Clinical Efficacy and Pharmacodynamics of this compound in GERD Patients
| Dose | Study Population | Key Findings | Citation |
| 65 mg BID | GERD patients on PPI | 25% reduction in TLESRs, 28% increase in LES pressure, 47% reduction in reflux episodes (postprandial) | |
| 65 mg BID | GERD patients on PPI | ~35% reduction in mean number of reflux events over 24 hours | |
| 60-240 mg BID | GERD patients partially responsive to PPI | Statistically significant symptom improvement only at 240 mg BID (26.2% response vs 17.9% for placebo) |
Table 3: Pharmacokinetic and In Vitro Data for this compound
| Parameter | Value | Species/System | Citation |
| EC50 | 8.6 nM | Human recombinant GABA-B receptors | |
| Ki (GABA-B) | 5.1 nM | Rat brain membranes | |
| Ki (GABA-A) | 1.4 µM | Rat brain membranes | |
| Plasma Protein Binding | 1% | Rat and Human plasma |
Animal Models for In Vivo Testing
The selection of an appropriate animal model is critical for evaluating the efficacy and safety of GABA-B agonists for GERD. Both surgical and non-surgical models can be employed.
1. Surgical Models of GERD in Rodents
Surgical models in rats or mice are well-established for inducing chronic acid and/or duodenal reflux, leading to esophagitis. These models are useful for studying the pathological consequences of reflux and the therapeutic effects of test compounds on esophageal injury.
-
Cardiomyotomy with Pyloric Ligation: This procedure involves a myotomy of the lower esophageal sphincter and ligation of the pylorus to increase intragastric pressure and promote reflux.
-
Esophagojejunostomy: This model creates a direct anastomosis between the esophagus and the jejunum, leading to chronic duodenogastroesophageal reflux.
2. Non-Surgical Models of GERD in Rodents
Non-surgical models offer a more physiological approach to inducing GERD-like symptoms.
-
Overeating-Induced GERD in Mice: This model utilizes a protocol of repetitive fasting and feeding to induce overeating, which in turn leads to GERD-like esophageal changes. This model is advantageous as it avoids the confounding factors of surgery.
3. Large Animal Models
Dogs are a valuable large animal model for studying TLESRs, as their physiology in this regard is similar to humans.
Experimental Protocols
Protocol 1: Evaluation of this compound on TLESRs in a Canine Model
This protocol is designed to assess the acute effects of this compound on the frequency of TLESRs in dogs.
Materials:
-
This compound (or test compound)
-
Vehicle control (e.g., saline)
-
Esophageal manometry and pH-impedance recording equipment
-
Gastric tube for meal delivery
-
Conscious, trained dogs fitted with a gastric fistula
Procedure:
-
Animal Preparation: Acclimatize dogs to the experimental setup to minimize stress.
-
Catheter Placement: Insert a manometry and pH-impedance catheter into the esophagus and stomach to record pressures and reflux events.
-
Baseline Recording: Record baseline LES pressure and the frequency of TLESRs for a defined period (e.g., 60 minutes).
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intragastrically).
-
Meal Administration: Deliver a standardized liquid meal through the gastric tube to stimulate TLESRs.
-
Post-Dose Recording: Record LES pressure, TLESRs, and reflux events for a specified duration post-meal (e.g., 3 hours).
-
Data Analysis: Quantify the number of TLESRs, reflux events (acidic, weakly acidic, and non-acidic), and changes in LES pressure. Compare the results between the this compound and vehicle-treated groups.
Protocol 2: Assessment of this compound in a Surgical Rat Model of Reflux Esophagitis
This protocol evaluates the therapeutic effect of this compound on the development of esophagitis in a chronic reflux model.
Materials:
-
This compound (or test compound)
-
Vehicle control
-
Surgical instruments for cardiomyotomy and pyloric ligation
-
Anesthesia (e.g., isoflurane)
-
Histology equipment and reagents
Procedure:
-
Surgical Induction of Reflux: Perform cardiomyotomy and pyloric ligation on anesthetized rats. A sham-operated group should be included as a control.
-
Treatment: Begin daily administration of this compound or vehicle control to the rats, starting on the day of surgery or after a recovery period.
-
Monitoring: Monitor the animals for body weight changes and signs of distress.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 7-14 days), euthanize the animals and harvest the esophagi.
-
Macroscopic and Microscopic Evaluation: Score the severity of esophagitis macroscopically. Process the esophageal tissue for histological analysis (e.g., H&E staining) and score the degree of inflammation, erosion, and ulceration.
-
Data Analysis: Compare the esophagitis scores between the treatment groups.
Safety and Tolerability Considerations
Preclinical and clinical studies with this compound have identified several potential safety concerns that should be monitored in in vivo experiments.
-
Hepatotoxicity: Mild and reversible increases in liver enzymes were observed in a small percentage of patients treated with this compound. Therefore, monitoring of liver function tests (ALT, AST) is recommended in longer-term animal studies.
-
Paresthesia: A high prevalence of paresthesia was reported in healthy volunteers, which appeared to be dose-dependent and related to the rate of drug absorption. While difficult to assess in rodents, behavioral observations for signs of discomfort or altered sensation should be noted.
-
Other Effects: Decreased body weight, reduced food consumption, and a dose-dependent diuretic effect were noted in rats. These parameters should be monitored during in-life phases of studies.
Conclusion
This compound, as a peripherally acting GABA-B agonist, represents a targeted therapeutic approach for GERD by modulating the underlying pathophysiology of TLESRs. Although its clinical development was discontinued due to insufficient efficacy, the preclinical and clinical data generated provide a valuable foundation for the continued investigation of this drug class. The animal models and experimental protocols outlined in these application notes offer a framework for the in vivo evaluation of this compound and novel GABA-B agonists, facilitating further research into their therapeutic potential for GERD and other conditions where peripheral GABA-B receptor modulation may be beneficial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for Lesogaberan Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of Lesogaberan (also known as AZD3355), a selective GABA-B receptor agonist, in laboratory animals. The information is compiled from preclinical studies to guide researchers in designing and executing experiments.
Quantitative Dosing Information
The following tables summarize the reported oral dosing regimens for this compound in mice and rats.
Table 1: this compound Dosing in Mice
| Dosage | Administration Route | Frequency | Vehicle | Study Context |
| 10 mg/kg | Oral Gavage | Twice daily, 5 days/week | Not explicitly stated; likely an aqueous vehicle such as water or PBS | Murine Non-Alcoholic Steatohepatitis (NASH) model[1] |
| 30 mg/kg | Oral Gavage | Twice daily, 5 days/week | Not explicitly stated; likely an aqueous vehicle such as water or PBS | Murine Non-Alcoholic Steatohepatitis (NASH) model[1] |
| 0.08 mg/mL | In drinking water | Ad libitum for 48 hours | Water | Protection of human islet β-cells from apoptosis in islet grafts in mice[2] |
Table 2: this compound Dosing in Rats
| Dosage | Administration Route | Frequency | Vehicle | Study Context |
| 7 µmol/kg | Oral | Single dose | Not explicitly stated | Pharmacokinetic analysis[2] |
Experimental Protocols
Preparation of this compound for Oral Administration
This compound is available as a free form and as a hydrochloride salt. The hydrochloride salt is more stable and is recommended for use in aqueous solutions[2].
Protocol for Preparing an Aqueous Solution of this compound Hydrochloride for Oral Gavage:
-
Materials:
-
This compound hydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Determine the required concentration of the dosing solution based on the desired dose (e.g., mg/kg) and the average weight of the animals, assuming a standard dosing volume (e.g., 10 mL/kg for mice).
-
Weigh the appropriate amount of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile conical tube.
-
Add the calculated volume of sterile PBS to the tube.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may be used if necessary, but ensure the solution returns to room temperature before administration.
-
Prepare the solution fresh on the day of dosing.
-
Oral Gavage Administration Protocol for Mice and Rats
This protocol provides a general guideline for oral gavage. Researchers should adhere to their institution's specific animal care and use guidelines.
-
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch for mice; 16-18 gauge, 2-3 inches for rats) with a ball-tip to prevent esophageal injury.
-
Syringes
-
Animal scale
-
-
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to determine the precise volume of the dosing solution to be administered.
-
Gently but firmly restrain the animal. For a mouse, this can be done by scruffing the neck and back to immobilize the head and body. For a rat, a similar but larger grip is used, ensuring the animal is secure. The animal should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the animal to determine the correct insertion depth – from the tip of the nose to the last rib. This ensures the needle reaches the stomach without causing perforation.
-
With the animal's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat.
-
Allow the animal to swallow the tip of the needle, which facilitates its entry into the esophagus. The needle should advance smoothly without resistance. If resistance is met, do not force the needle. Withdraw and attempt to re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution from the syringe.
-
After administration, gently and smoothly withdraw the gavage needle.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound is a selective agonist for the GABA-B receptor, a G-protein coupled receptor (GPCR). Activation of the GABA-B receptor by this compound has been shown to modulate downstream signaling pathways, including the ERK/MAP kinase pathway, and influence the expression of transcription factors such as Myc.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for an in vivo study investigating the effects of this compound in a disease model, such as the NASH model.
References
Application Note: Quantification of Lesogaberan in Human Plasma using UPLC-MS/MS
Introduction
Lesogaberan (AZD3355) is a selective γ-aminobutyric acid type B (GABA-B) receptor agonist that was developed for the treatment of gastroesophageal reflux disease (GERD).[1][2][3] It functions by inhibiting transient lower esophageal sphincter relaxations, a primary mechanism underlying reflux events.[3][4] Pharmacokinetic studies have shown that this compound is rapidly absorbed after oral administration, with maximal plasma concentrations achieved within one to two hours. The majority of the dose is excreted via the kidneys, both as the unchanged parent compound and as metabolites.
Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response analysis, and clinical monitoring. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, ensuring high throughput and excellent recovery.
Experimental Workflow Overview
References
- 1. Pharmacokinetic profile of this compound (AZD3355) in healthy subjects: a novel GABA(B)-receptor agonist reflux inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 3. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel, peripherally restricted GABAB receptor agonist this compound (AZD3355) inhibits acid reflux and reduces esophageal acid exposure as measured with 24-h pHmetry in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Lesogaberan Hydrochloride Salt vs. Free Form: A Comprehensive Guide to Stability and Use
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan, also known as AZD3355, is a potent and selective agonist of the GABA-B receptor that was investigated for the treatment of gastroesophageal reflux disease (GERD).[1] As with many pharmaceutical compounds, the salt form of this compound can significantly influence its physicochemical properties, including stability, solubility, and handling characteristics. This document provides a detailed comparison of this compound hydrochloride salt and its free (zwitterionic) form, with a focus on their stability and practical applications in a research and development setting. One key finding is that the free form of this compound is susceptible to instability, making the hydrochloride salt the preferred form for most applications.[2]
Physicochemical Properties and Stability
The selection of a salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, aimed at optimizing the drug's properties for formulation and delivery. In the case of this compound, the hydrochloride salt offers significant advantages in terms of stability over the free form.
Data Summary
The following tables summarize the available quantitative data for this compound free form and its hydrochloride salt.
| Property | This compound (Free Form) | This compound Hydrochloride | Reference(s) |
| Molecular Formula | C₃H₉FNO₂P | C₃H₁₀ClFNO₂P | [1][3] |
| Molar Mass | 141.082 g/mol | 177.54 g/mol | [1] |
| Appearance | Crystalline solid | Viscous, colorless to light yellow liquid | |
| Solubility in Water | Not specified | 100 mg/mL (563.25 mM) with ultrasound | |
| Solubility in DMSO | Not specified | 240 mg/mL (1351.81 mM) with ultrasound |
| Stability Aspect | This compound (Free Form) | This compound Hydrochloride | Reference(s) |
| General Stability | Prone to instability | Stable salt form | |
| Hygroscopicity | Absorbs significant water above 65% RH, leading to liquefaction | Hygroscopic (as a solid) | |
| Thermal/Humidity Stability | Significant degradation after 1 month at 40°C/75% RH (when liquefied) | More stable under accelerated conditions | |
| Solution Stability (pH) | Most stable between pH 5 and 7; degradation occurs over time at room temperature | Recommended storage at 4°C for bulk, -80°C for stock solutions |
Discussion on Stability
The free form of this compound is a zwitterionic crystalline substance that exhibits significant hygroscopicity. Above 65% relative humidity (RH), it absorbs a considerable amount of water and can liquefy. This moisture absorption is a critical stability concern, as it leads to significant chemical degradation, especially under accelerated conditions of high temperature and humidity (e.g., 40°C/75% RH). In contrast, while the hydrochloride salt is also described as hygroscopic, forming a salt is a common strategy to improve the stability of drug substances. Studies on a similar salt form (napsylate) showed no degradation under the same accelerated conditions where the free form degraded. This strongly suggests that the salt form provides a more robust solid state, mitigating the issues of liquefaction and subsequent degradation observed with the free form.
The improved stability of the hydrochloride salt makes it the more suitable candidate for formulation development and for use as a reference standard in analytical testing. The consistent physical form and reduced susceptibility to degradation ensure more reliable and reproducible experimental outcomes.
Therapeutic Use and Mechanism of Action
This compound is a selective GABA-B receptor agonist. Its primary therapeutic application investigated was for the treatment of GERD.
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors. This activation leads to a cascade of downstream signaling events that ultimately result in the desired therapeutic effect for GERD, which is the inhibition of transient lower esophageal sphincter relaxations (TLESRs).
Due to the instability of the free form, it is highly probable that this compound hydrochloride was the form used in preclinical and clinical studies. The oral administration route was used in these trials. Pharmacokinetic studies have shown that this compound is rapidly and extensively absorbed from the gastrointestinal tract, with the majority of the dose being excreted by the kidneys as the parent compound or its metabolites.
Experimental Protocols
To assess the stability and purity of this compound, particularly when comparing the free form and its hydrochloride salt, several analytical techniques are employed. This compound's polar nature and lack of a strong UV chromophore necessitate specialized analytical methods.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for comparing the stability of this compound's free form and hydrochloride salt.
Protocol 1: Purity Assessment by Capillary Electrophoresis (CE) with Indirect UV Detection
This method is suitable for determining the purity of this compound and detecting degradation products that are polar and lack a UV chromophore.
1. Materials and Reagents:
-
Capillary Electrophoresis (CE) system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)
-
Background Electrolyte (BGE): Prepare a solution containing a chromophoric compound for indirect detection (e.g., 10 mM imidazole, 5 mM 4-aminopyridine) in deionized water. Adjust the pH to a suitable range (e.g., pH 4-5) with phosphoric acid. Filter through a 0.22 µm filter.
-
Rinse Solutions: 0.1 M NaOH, 0.1 M HCl, deionized water.
-
Sample Diluent: Deionized water or BGE.
-
This compound Samples: Accurately weighed samples of this compound free form and hydrochloride salt.
2. Instrument Setup:
-
Capillary Temperature: 25°C
-
Detection Wavelength: Set to the absorbance maximum of the BGE chromophore (e.g., 214 nm or 254 nm).
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Voltage: 20-30 kV (normal or reverse polarity depending on the BGE and analyte charge).
3. Procedure:
-
Capillary Conditioning:
-
Rinse the new capillary sequentially with 0.1 M NaOH (20 min), deionized water (10 min), and BGE (30 min).
-
Between runs, perform shorter rinses with 0.1 M NaOH (2 min), deionized water (2 min), and BGE (5 min) to ensure reproducibility.
-
-
Sample Preparation:
-
Prepare stock solutions of this compound free form and hydrochloride salt in the sample diluent at a concentration of approximately 1 mg/mL.
-
For stability samples, dissolve the stressed material in the sample diluent to the same concentration.
-
Filter samples through a 0.22 µm syringe filter if necessary.
-
-
Analysis:
-
Inject the BGE as a blank to establish the baseline.
-
Inject the prepared this compound samples.
-
Record the electropherograms. The analyte will appear as a negative peak against the background absorbance of the BGE.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and any impurity peaks.
-
Calculate the purity of the main component as a percentage of the total integrated peak area.
-
Compare the purity profiles of the free form and hydrochloride salt before and after stressing.
-
Protocol 2: Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities and degradation products. Both ¹H-NMR and ¹⁹F-NMR can be particularly useful for this compound.
1. Materials and Reagents:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR Tubes
-
Deuterated Solvents (e.g., D₂O, DMSO-d₆)
-
This compound Samples: Free form and hydrochloride salt, including samples subjected to forced degradation.
2. Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., 0.6-0.7 mL of D₂O).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum. Typical parameters include a 30-degree pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹⁹F-NMR spectrum to observe the fluorine environment, which can be sensitive to structural changes.
-
For complex samples with multiple impurities, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary to elucidate the structures of the degradation products.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phase correction, and baseline correction).
-
Compare the spectra of the stressed samples to that of a reference standard of pure this compound.
-
Identify new signals in the spectra of the degraded samples.
-
Use the chemical shifts, coupling constants, and integration of the signals to propose the structures of the impurities. The unique fluorine signal can serve as a valuable probe for structural changes near the chiral center.
-
Protocol 3: Enantiomeric Purity by Chiral Liquid Chromatography (LC)
This protocol is designed to separate and quantify the enantiomers of this compound, ensuring the desired (R)-enantiomer is present and controlling the level of the inactive or less active (S)-enantiomer. As this compound lacks a strong chromophore, derivatization is often necessary for UV detection.
1. Materials and Reagents:
-
HPLC system with a UV or fluorescence detector
-
Chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak or Chiralcel)
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol), often with an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape.
-
Derivatizing Agent: A reagent that reacts with the primary amine of this compound to introduce a chromophore (e.g., Marfey's reagent, Sanger's reagent, or dansyl chloride).
-
This compound Samples: Free form and hydrochloride salt.
2. Procedure:
-
Derivatization (if required):
-
Follow a validated procedure for the derivatization of the primary amine of this compound. This typically involves reacting the sample with the derivatizing agent in a suitable buffer and at a specific temperature for a set time.
-
Quench the reaction and dilute the sample to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column Temperature: Typically ambient or slightly elevated (e.g., 25-40°C).
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Detection Wavelength: Set to the absorbance maximum of the derivatized this compound.
-
Injection Volume: 5-20 µL.
-
-
Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a derivatized sample of a racemic mixture of this compound to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the derivatized this compound samples (free form and hydrochloride salt).
-
-
Data Analysis:
-
Integrate the peak areas for both the (R)- and (S)-enantiomers.
-
Calculate the enantiomeric purity (or enantiomeric excess) of the desired (R)-enantiomer.
-
Conclusion
The available data strongly indicate that this compound hydrochloride is the preferred form over the free zwitterionic form for research and development purposes. The hydrochloride salt offers superior stability, particularly with respect to hygroscopicity and degradation under stressed conditions. This enhanced stability ensures greater reliability and reproducibility in experimental settings. While both forms retain the same biological activity as a GABA-B receptor agonist, the practical advantages of the hydrochloride salt make it the more suitable choice for formulation, analytical method development, and long-term storage. The protocols provided herein offer a framework for the robust analytical characterization of this compound, enabling researchers to accurately assess its purity, stability, and enantiomeric integrity.
References
Application Notes and Protocols: Lesogaberan as a Tool Compound for GABA-B Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lesogaberan (also known as AZD3355) is a potent and selective agonist for the Gamma-aminobutyric acid type B (GABA-B) receptor.[1][2] Its peripherally restricted action and favorable pharmacokinetic profile make it an excellent tool compound for investigating the physiological and pathophysiological roles of GABA-B receptors in various systems, minimizing the central nervous system side effects often associated with other GABA-B agonists like baclofen.[3][4]
These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key in vitro and in vivo experimental models to study GABA-B receptor function.
Pharmacological Profile of this compound
This compound acts as a selective agonist at the GABA-B receptor, a G-protein coupled receptor that mediates slow and sustained inhibitory effects in the nervous system and peripheral tissues.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species/System | Value | Reference |
| EC50 | Human recombinant GABA-B receptors (CHO cells) | 8.6 nM | |
| Increased intracellular Ca2+ in CHO cells (human GABA-B1a/2) | 8 nM | ||
| Ki | Rat brain membranes ([3H]GABA displacement) | 5.1 nM | |
| IC50 | Rat brain membranes (displaced GABA binding) | 2 nM | |
| Selectivity | GABA-B vs GABA-A receptors (rat) | >600-fold |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dose | Effect | Reference |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | Dog | 3 mg/kg (intragastric) | ~50% inhibition | |
| Healthy Volunteers | 0.8 mg/kg (oral) | 36% reduction | ||
| GERD Patients | 65 mg BID (oral) | 25% reduction | ||
| Lower Esophageal Sphincter (LES) Pressure | GERD Patients | 65 mg BID (oral) | 28% increase | |
| Acid Reflux Episodes | GERD Patients | 65 mg BID (oral) | 47% reduction | |
| Human Islet Cell Proliferation (in vitro) | Human | 10-30 nM | 2-3-fold increase |
Signaling Pathways and Experimental Workflows
GABA-B Receptor Signaling Pathway
Activation of the heterodimeric GABA-B receptor by this compound initiates a cascade of intracellular events through the coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, ultimately resulting in a reduction of neuronal excitability and neurotransmitter release.
References
Application Notes and Protocols for Evaluating the Efficacy of Lesogaberan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical and clinical studies to evaluate the efficacy of Lesogaberan, a selective GABA-B receptor agonist for the treatment of Gastroesophageal Reflux Disease (GERD).
Introduction
This compound (AZD3355) is a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist.[1][2] Its primary mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of gastroesophageal reflux.[3][4] By activating GABA-B receptors, this compound helps to reduce the frequency of reflux episodes and improve GERD symptoms.[5] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent for GERD, particularly as an add-on therapy for patients with an incomplete response to proton pump inhibitors (PPIs).
Mechanism of Action: GABA-B Receptor Signaling
This compound exerts its effects by binding to and activating GABA-B receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the inhibition of TLESRs.
References
- 1. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 2. The Reflux Disease Questionnaire: a measure for assessment of treatment response in clinical trials [healthpartners.com]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Reflux Esophagitis (GERD) Rat Model | Pyloric Ligation Method [en.htscience.com]
Application Notes and Protocols: Techniques for Measuring Lesogaberan's Effect on Esophageal Sphincter Pressure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols used to measure the effect of Lesogaberan, a GABA-B receptor agonist, on esophageal sphincter pressure. The information is compiled from various clinical studies to assist in the design and implementation of similar research.
Introduction
This compound (AZD3355) is a peripherally acting gamma-aminobutyric acid type B (GABA-B) receptor agonist that has been investigated for the treatment of gastroesophageal reflux disease (GERD).[1] Its primary mechanism of action involves the modulation of lower esophageal sphincter (LES) function, specifically by increasing basal LES pressure and reducing the frequency of transient lower esophageal sphincter relaxations (TLESRs), which are a major cause of reflux events.[2][3] Accurate measurement of these physiological parameters is crucial for evaluating the efficacy of this compound and other compounds targeting the esophagogastric junction.
The following sections detail the quantitative effects of this compound observed in clinical trials, the experimental protocols for measuring these effects, and the underlying signaling pathways.
Quantitative Data Summary
The effects of this compound on LES pressure and TLESRs have been quantified in several clinical studies. The data below is summarized from trials involving healthy volunteers and patients with GERD.
Table 1: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure
| Study Population | This compound Dose | Change in LES Pressure (compared to Placebo) | Reference |
| Healthy Male Subjects | 0.8 mg/kg (single dose) | 39% increase | [2] |
| GERD Patients (on PPIs) | 65 mg (three doses over 2 days) | 28% increase (geometric mean) | [4] |
Table 2: Effect of this compound on Transient Lower Esophageal Sphincter Relaxations (TLESRs)
| Study Population | This compound Dose | Reduction in TLESRs (compared to Placebo) | Reference |
| Healthy Male Subjects | 0.8 mg/kg (single dose) | 36% reduction | |
| GERD Patients (on PPIs) | 65 mg (three doses over 2 days) | 25% reduction (geometric mean) |
Table 3: Dose-Dependent Effect of this compound on Reflux Episodes in GERD Patients (on PPIs)
| This compound Dose (twice daily) | Mean Reduction in Total Reflux Episodes (compared to Placebo) | Reference |
| 30 mg | Significant reduction | |
| 90 mg | Significant reduction | |
| 120 mg | Significant reduction | |
| 240 mg | Significant reduction |
Experimental Protocols
The following are detailed protocols for the key experimental techniques used to assess the effects of this compound on esophageal sphincter pressure.
High-Resolution Manometry (HRM) for LES Pressure and TLESR Measurement
High-resolution manometry is the gold standard for assessing esophageal motor function, providing detailed spatiotemporal plots of esophageal pressure.
Objective: To measure basal LES pressure and the frequency of TLESRs before and after this compound administration.
Materials:
-
High-resolution manometry system with a solid-state catheter (36 circumferential sensors at 1 cm intervals is common).
-
Data acquisition and analysis software.
-
Topical anesthetic (e.g., lidocaine spray) for nasal passage.
-
Water for swallows.
-
Standardized meal (to induce TLESRs).
Protocol:
-
Patient Preparation:
-
Patients should fast for at least 8 hours prior to the procedure.
-
Medications that may affect esophageal motility should be discontinued as per study-specific guidelines.
-
-
Catheter Placement:
-
Apply topical anesthetic to the patient's nostril to minimize discomfort.
-
Gently insert the HRM catheter transnasally and instruct the patient to swallow sips of water to facilitate its passage into the esophagus and stomach.
-
Position the catheter so that sensors span the upper esophageal sphincter (UES), the entire esophageal body, and the LES.
-
-
Baseline Measurement:
-
Allow the patient to acclimate to the catheter for a few minutes.
-
Record a baseline pressure reading for at least 30 seconds with the patient breathing quietly and not swallowing.
-
-
Swallow Protocol:
-
Perform a series of ten 5 mL water swallows in the supine position to assess overall esophageal motility and LES relaxation.
-
-
Drug Administration and Postprandial Monitoring:
-
Administer the specified dose of this compound or placebo.
-
After a designated time (e.g., 60 minutes), provide a standardized meal to the patient to induce TLESRs.
-
Record esophageal pressure for a defined postprandial period (e.g., 3-4 hours) to measure the frequency of TLESRs and changes in basal LES pressure.
-
-
Data Analysis:
-
Analyze the manometry data using specialized software to identify and quantify basal LES pressure and TLESRs.
-
TLESRs are identified based on established criteria, including rapid and prolonged relaxation of the LES not triggered by a swallow.
-
24-Hour Ambulatory Impedance-pH Monitoring
This technique is used to quantify the number of reflux episodes (both acidic and non-acidic) and the total acid exposure time in the esophagus over an extended period.
Objective: To measure the frequency and nature of reflux events over a 24-hour period following this compound administration.
Materials:
-
Impedance-pH monitoring system with a catheter.
-
Portable data logger.
-
pH calibration solutions.
-
Symptom diary for the patient.
Protocol:
-
Patient Preparation:
-
Patients should discontinue acid-suppressive medications (e.g., proton pump inhibitors, H2 receptor antagonists) for a specified period before the study, unless the study aims to evaluate add-on therapy.
-
Patients should fast for 4-6 hours before catheter placement.
-
-
Catheter Placement and Calibration:
-
Calibrate the pH sensors using standard buffer solutions.
-
The position of the LES should be determined, often by a preceding manometry study.
-
The catheter is inserted transnasally, and the distal pH sensor is positioned 5 cm above the proximal border of the LES.
-
The catheter is secured, and the external portion is connected to a portable data logger.
-
-
Drug Administration and Monitoring Period:
-
Administer the specified dose of this compound or placebo.
-
Instruct the patient to go about their normal daily activities, including eating regular meals.
-
The patient should keep a diary, recording meal times, sleep periods, and the occurrence of any symptoms (e.g., heartburn, regurgitation).
-
-
Data Download and Analysis:
-
After 24 hours, the patient returns to the clinic for catheter removal.
-
The data from the logger is downloaded to a computer for analysis.
-
The software is used to identify reflux episodes based on changes in impedance and pH. The total number of reflux events, the number of acidic and non-acidic events, and the total esophageal acid exposure time are calculated.
-
Signaling Pathway
This compound exerts its effects by acting as an agonist at GABA-B receptors, which are metabotropic G-protein coupled receptors. These receptors are located on both vagal afferent and efferent pathways that control the LES.
-
On Vagal Afferent Nerves: Activation of GABA-B receptors on gastric vagal afferents reduces their sensitivity to mechanical stimuli like gastric distension. This inhibition of afferent signaling to the brainstem is a key mechanism for reducing the triggering of TLESRs.
-
On Vagal Efferent Nerves: GABA-B receptor activation on presynaptic terminals of vagal efferent neurons is thought to modulate the release of neurotransmitters that control LES tone, contributing to an increase in basal LES pressure.
References
- 1. GABA(B) receptor-mediated effects on vagal pathways to the lower oesophageal sphincter and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on reflux a ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lesogaberan Dosage for In Vivo Experiments
Welcome to the technical support center for Lesogaberan (AZD3355). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as AZD3355) is a potent and selective agonist of the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B receptor).[1][2] As a GABA-B receptor agonist, it mimics the action of the endogenous inhibitory neurotransmitter GABA.[3] Its primary mechanism of action involves the inhibition of transient lower esophageal sphincter relaxations (TLESRs), which is a key factor in gastroesophageal reflux disease (GERD).[1][4]
Q2: What are the main therapeutic areas investigated for this compound?
A2: this compound was initially developed for the treatment of gastroesophageal reflux disease (GERD). More recently, it has been repositioned and investigated for the treatment of non-alcoholic steatohepatitis (NASH) due to its anti-inflammatory and antifibrotic properties.
Q3: What is the recommended vehicle for dissolving this compound for oral administration in rodents?
A3: For oral gavage in mice, this compound can be prepared in 0.5% methylcellulose.
Q4: What is the stability of this compound in its free form and what is recommended for experimental use?
A4: The free form of this compound is prone to instability. For research purposes, it is advisable to use a stable salt form, such as this compound hydrochloride, which retains the same biological activity.
Troubleshooting Guide
Issue 1: Inconsistent or lack of efficacy in a GERD model.
-
Question: I am not observing the expected reduction in reflux events in my rodent GERD model after this compound administration. What could be the issue?
-
Answer:
-
Dosage: Ensure you are using an appropriate dose. Preclinical studies in dogs have shown efficacy at doses around 3 mg/kg. Dose-response studies may be necessary for your specific model.
-
Route of Administration: Oral gavage is the most common route. Ensure proper technique to avoid accidental administration into the lungs.
-
Timing of Administration: In clinical trials, this compound was administered before meals. The timing of administration relative to the induction of reflux in your model is crucial.
-
Model-Specific Factors: The method of GERD induction in your animal model can significantly impact the results. Both surgical and non-surgical models exist, and the efficacy of this compound may vary between them.
-
Issue 2: Animals are losing weight during the study.
-
Question: My rats/mice are showing a significant decrease in body weight and food consumption after being treated with this compound. Is this a known side effect?
-
Answer: Yes, decreased body weight and food consumption have been observed in preclinical studies with this compound.
-
Monitoring: Closely monitor the body weight and food intake of the animals.
-
Dosage Adjustment: If weight loss is severe, consider a dose reduction or a different dosing schedule (e.g., once daily instead of twice daily).
-
Supportive Care: Ensure easy access to food and water. Palatable and high-calorie food supplements can be provided if necessary.
-
Issue 3: I am observing unexpected behavioral changes in my animals.
-
Question: My animals appear sedated or show other central nervous system (CNS) side effects. I thought this compound had low CNS penetrance.
-
Answer: While this compound is designed to have low CNS penetration, high doses might lead to some CNS effects.
-
Dose Check: Verify that the correct dose was administered.
-
Observation: Carefully document the observed behavioral changes.
-
Comparison with Vehicle: Ensure that the vehicle control group does not exhibit similar behaviors.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Animal Models
| Species | Model | Dosage | Route | Key Findings |
| Dog | GERD | 3 mg/kg | Intragastric | ~50% inhibition of transient lower esophageal sphincter relaxations (TLESRs) |
| Dog | GERD | 7 µmol/kg | Oral | Significantly reduced the number of reflux episodes and acid exposure time over 24 hours |
| Mouse | NASH | 10 mg/kg & 30 mg/kg | Gavage (twice daily, 5 days/week for 12 weeks) | Dose-dependent reduction in liver fibrosis, inflammation, and hepatocellular carcinoma development |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Bioavailability | Key Notes |
| Rat | 100% | Low systemic clearance |
| Dog | 88% | Low systemic clearance |
Table 3: Preclinical and Clinical Toxicology Profile of this compound
| Species | Findings |
| Rat | Decreased body weight and food consumption; dose-dependent diuretic effect |
| Mouse | No hepatic toxicity observed in long-term bioassays |
| Human | Mild and reversible increases in liver enzymes in a small percentage of patients (<2%) |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Model of Non-Alcoholic Steatohepatitis (NASH)
This protocol is based on a study that successfully demonstrated the efficacy of this compound in a mouse model of NASH.
-
Animal Model: C57BL/6J mice.
-
Induction of NASH: Feed mice a diet high in fat, fructose, and cholesterol for a specified period to induce NASH pathology.
-
This compound Preparation:
-
Prepare this compound in 0.5% methylcellulose.
-
Two concentrations can be prepared for dosing: 2 mg/mL for a 10 mg/kg dose and 6 mg/mL for a 30 mg/kg dose (assuming a 10 mL/kg gavage volume).
-
-
Dosing Regimen:
-
Administer this compound or vehicle (0.5% methylcellulose) by oral gavage.
-
Dosing is performed twice daily, five days a week, for 12 weeks.
-
-
Efficacy Endpoints:
-
Histology: Assess liver sections for steatosis, inflammation, and fibrosis (e.g., using H&E and Sirius Red staining).
-
Gene Expression: Analyze the expression of profibrotic and inflammatory genes in liver tissue via qPCR or RNA-seq.
-
Biochemical Analysis: Measure serum levels of ALT and AST to assess liver injury.
-
Tumor Development: Monitor for the development of hepatocellular carcinoma.
-
Visualizations
Caption: GABA-B Receptor Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Logic for In Vivo this compound Experiments.
References
- 1. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GABAB receptor agonism as a novel therapeutic modality in the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GABAB receptors as drug targets to treat gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Lesogaberan in Experimental Buffers
For researchers, scientists, and drug development professionals utilizing Lesogaberan (also known as AZD-3355), ensuring its complete dissolution in experimental buffers is critical for obtaining accurate and reproducible results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to this compound's solubility.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound hydrochloride in common laboratory solvents?
A1: this compound hydrochloride exhibits good solubility in Dimethyl Sulfoxide (DMSO) and water.[1] It is also soluble in Phosphate Buffered Saline (PBS).[1][2] For all solvents, ultrasonication is recommended to facilitate dissolution.[1][2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common issue when a compound is significantly less soluble in the aqueous buffer than in the organic stock solvent. To mitigate this, consider the following:
-
Lower the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium.
-
Use a co-solvent: Instead of diluting directly into the aqueous buffer, try preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol or propylene glycol.
-
Optimize the dilution process: Add the DMSO stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations that lead to precipitation.
-
Gentle warming: Warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Q3: My experimental buffer is not PBS. How can I estimate the solubility of this compound in buffers like TRIS or HEPES?
Q4: Are there any established methods to enhance the solubility of this compound for in vivo studies?
A4: Yes, several formulations have been developed to achieve higher concentrations of this compound for in vivo administration. These typically involve the use of co-solvents and other excipients. A common approach is to first dissolve this compound hydrochloride in DMSO and then dilute this stock solution into a vehicle containing agents like PEG300, Tween-80, or SBE-β-CD (Sulfobutylether-β-cyclodextrin). These formulations can achieve a concentration of at least 6 mg/mL.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible particles in the solution | Incomplete dissolution or precipitation. | - Ensure vigorous vortexing and ultrasonication during preparation.- If using a DMSO stock, ensure the final concentration in the aqueous buffer is low.- Consider preparing a fresh solution. |
| Low or inconsistent experimental results | Poor solubility leading to a lower effective concentration of the compound. | - Verify the complete dissolution of this compound in your experimental buffer before use.- Perform a solubility test to determine the maximum soluble concentration in your specific buffer system.- If necessary, employ a solubilization strategy as outlined in the FAQs and experimental protocols. |
| Precipitation upon storage | The compound may be supersaturated or the solution may be unstable over time. | - Prepare fresh solutions for each experiment.- If storage is necessary, filter-sterilize the solution and store it at an appropriate temperature (e.g., 4°C or -20°C). Conduct a small-scale stability test to ensure the compound remains in solution after storage. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound hydrochloride in various solvents.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | 240 mg/mL | 1351.81 mM | Requires ultrasonication. Use newly opened, hygroscopic DMSO for best results. |
| Water | 100 mg/mL | 563.25 mM | Requires ultrasonication. |
| PBS | 100 mg/mL | 563.25 mM | Requires ultrasonication. |
| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 6 mg/mL | ≥ 33.80 mM | |
| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in Saline)) | ≥ 6 mg/mL | ≥ 33.80 mM | |
| In vivo formulation (10% DMSO, 90% Corn Oil) | ≥ 6 mg/mL | ≥ 33.80 mM |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve a concentration of up to 240 mg/mL.
-
Vortex the solution vigorously.
-
Place the solution in an ultrasonic bath until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into an Aqueous Buffer (e.g., PBS)
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
While vigorously vortexing or stirring the buffer, add the required volume of the this compound DMSO stock solution dropwise.
-
Continue to mix for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation.
-
Important: Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects in your experiment.
Decision Workflow for Solubilizing this compound
The following diagram illustrates a decision-making process for addressing this compound solubility issues.
This technical support guide provides a comprehensive overview of how to manage the solubility of this compound in experimental settings. By following these guidelines and protocols, researchers can minimize solubility-related issues and ensure the reliability of their experimental outcomes.
References
Addressing Lesogaberan instability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the potential instability of Lesogaberan in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur for several reasons. First, ensure you are using the hydrochloride salt of this compound, as the free form is known to be less stable in solution[1]. If you are using the hydrochloride salt, solubility issues might still arise depending on the solvent and concentration. This compound hydrochloride is soluble in aqueous solutions like PBS and water, though it may require ultrasonication to fully dissolve[2]. For in vivo studies, established protocols often use co-solvents. If precipitation occurs, gentle heating and/or sonication can aid dissolution[3]. Always ensure your stock solutions are freshly prepared, especially for in vivo experiments[3][4].
Q2: I am observing a loss of this compound potency in my in vitro assay over time. What could be the cause?
A2: Loss of potency can be indicative of chemical degradation. The stability of this compound in solution can be influenced by factors such as pH, temperature, and exposure to light. It is recommended to prepare fresh working solutions from a stock solution for each experiment. Stock solutions of this compound hydrochloride are best stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere and protected from moisture. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q3: What is the recommended solvent for preparing this compound solutions?
A3: The choice of solvent depends on the experimental application.
-
For in vitro studies: this compound hydrochloride can be dissolved in normal saline (0.9% sodium chloride) to prepare a stock solution. It is also soluble in DMSO and water, with the latter potentially requiring sonication.
-
For in vivo studies: Formulations often involve a mixture of solvents to ensure solubility and stability. One suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively detailed in the public domain, its structural analog, gabapentin, is known to undergo intramolecular cyclization to form a lactam. As this compound is also a gamma-amino acid analog, it is plausible that it could undergo similar degradation. Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to definitively identify its degradation products and pathways.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability in solution.
Problem: Inconsistent or unexpected results in bioassays.
Potential Cause: Degradation of this compound in the experimental solution.
Troubleshooting Steps:
-
Verify the form of this compound: Confirm that you are using the more stable hydrochloride salt. The free form is prone to instability.
-
Solution Preparation and Storage:
-
Are you preparing solutions fresh for each experiment?
-
How are you storing your stock solutions? (Recommended: -80°C for up to 6 months, -20°C for up to 1 month, aliquoted to avoid freeze-thaw cycles).
-
Is the stock solution stored under an inert atmosphere (e.g., nitrogen) and protected from moisture?.
-
-
pH of the medium: The stability of GABA analogs can be pH-dependent. Consider if the pH of your culture medium or buffer could be contributing to degradation.
-
Perform a quick stability check: Prepare a fresh solution of this compound and compare its performance in your assay to an older solution.
Problem: Visible precipitation or changes in the appearance of the this compound solution.
Potential Cause: Poor solubility or precipitation of the compound.
Troubleshooting Steps:
-
Review your dissolution method:
-
Are you using an appropriate solvent for your desired concentration?
-
Have you tried gentle warming or sonication to aid dissolution?
-
-
Consider the concentration: You may be exceeding the solubility limit of this compound in your chosen solvent system. Try preparing a more dilute solution.
-
Check for contamination: Ensure that your solvent and glassware are clean and free of contaminants that could react with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
Objective: To prepare a stable stock solution of this compound for use in cell-based assays.
Materials:
-
This compound hydrochloride powder
-
Sterile normal saline (0.9% sodium chloride) or Dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of normal saline or DMSO to achieve the desired stock concentration (e.g., 2 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if it is to be used in cell culture.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Protect from light and moisture.
Protocol 2: General Framework for a Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase (to be optimized)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at different time points, neutralize with NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Take samples at different time points, neutralize with HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix an aliquot of the stock solution with H₂O₂ solution. Keep at room temperature or a slightly elevated temperature for a defined period. Take samples at different time points and analyze by HPLC.
-
Thermal Degradation: Expose a solid sample of this compound and a solution sample to elevated temperatures (e.g., 80°C) in an oven for a defined period. Analyze the samples by HPLC.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines. Analyze the samples by HPLC.
-
Analysis: Analyze all stressed samples by a developed and validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent System | Solubility | Notes | Reference |
| Normal Saline (0.9% NaCl) | Sufficient for 2 mM stock solution | Used for in vitro cell culture studies. | |
| DMSO | Soluble | --- | |
| Water | Soluble | May require ultrasonication. | |
| PBS | Soluble | --- | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6 mg/mL | For in vivo use. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6 mg/mL | For in vivo use. |
Table 2: Recommended Storage Conditions for this compound Hydrochloride Stock Solutions
| Temperature | Duration | Special Conditions | Reference |
| -80°C | Up to 6 months | Stored under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles. | |
| -20°C | Up to 1 month | Stored under nitrogen, away from moisture. Aliquot to avoid freeze-thaw cycles. |
Visualizations
Caption: GABA-B Receptor Signaling Pathway Activated by this compound.
Caption: Troubleshooting workflow for this compound solution instability.
References
Identifying and mitigating Lesogaberan off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lesogaberan. The focus is on identifying and mitigating potential off-target effects observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective agonist for the Gamma-aminobutyric acid (GABA) type B receptor (GABA-B).[1][2] It was developed as a peripherally acting agent to reduce transient lower esophageal sphincter relaxations (TLESRs), a primary cause of gastroesophageal reflux disease (GERD).[3]
Q2: What are the known or suspected off-target effects of this compound?
Based on clinical trial data, the most frequently reported off-target effects are:
-
Elevated Liver Enzymes: Mild and reversible increases in alanine transaminase (ALT) levels have been observed in a small percentage of patients.[1]
-
Paresthesia: A sensation of tingling, numbness, or "pins and needles," has been reported, particularly with rapid drug absorption.
Q3: At what concentrations are off-target effects of this compound typically observed?
The observation of off-target effects is dose-dependent. Mild increases in liver enzymes were seen in less than 2% of subjects at oral doses up to 240mg twice daily for 4-weeks.[1] Paresthesia has also been noted as a transient adverse event in clinical trials.
Troubleshooting Guides
Issue 1: Elevated Alanine Transaminase (ALT) Levels in in vitro or in vivo models.
Possible Cause & Solution:
-
Direct Hepatotoxicity: this compound or its metabolites may have a direct, dose-dependent effect on hepatocytes.
-
Mitigation Strategy:
-
Dose Reduction: Lower the concentration of this compound in your experimental system.
-
Time-Course Analysis: Determine if the ALT elevation is acute or chronic. Shorter exposure times may be less toxic.
-
Use of Hepato-protective Agents: In in vitro models, co-treatment with antioxidants or other liver-protective compounds can be explored to understand the mechanism.
-
-
Experimental Protocol to Assess Hepatotoxicity:
-
Refer to the detailed protocol for "In Vitro Measurement of Alanine Transaminase (ALT)."
Issue 2: Observation of Paresthesia-like Behaviors in Animal Models.
Possible Cause & Solution:
-
Rate of Absorption: The rapid absorption of this compound leading to high peak plasma concentrations (Cmax) has been associated with paresthesia.
-
Mitigation Strategy:
-
Modified-Release Formulations: In preclinical in vivo studies, consider formulating this compound to slow its absorption rate.
-
Fractionated Dosing: Administer the total daily dose in smaller, more frequent intervals to reduce Cmax.
-
-
Experimental Protocol to Assess Paresthesia:
-
Refer to the detailed protocols for "Assessment of Mechanical Allodynia using the von Frey Test" and "Assessment of Thermal Hyperalgesia using the Hot Plate Test."
Quantitative Data Summary
Table 1: this compound Binding Affinity & Potency
| Target | Ligand | Assay Type | Species | Ki (nM) | EC50 (nM) |
| GABA-B Receptor | [3H]GABA displacement | Radioligand Binding | Rat | 5.1 | |
| GABA-B Receptor | Ca2+ flux | Human (recombinant) | 8.6 | ||
| GABA-A Receptor | [3H]GABA displacement | Radioligand Binding | Rat | 1400 |
Table 2: Clinical Trial Efficacy in GERD Patients (4-week treatment, add-on to PPI)
| This compound Dose (twice daily) | Responder Rate (%) | Placebo Responder Rate (%) |
| 60 mg | 20.9 | 17.9 |
| 120 mg | 25.6 | 17.9 |
| 180 mg | 23.5 | 17.9 |
| 240 mg | 26.2 | 17.9 |
Table 3: Incidence of Key Adverse Events in Clinical Trials
| Adverse Event | This compound (up to 240mg BID) | Placebo |
| Elevated Liver Enzymes | < 2% | Not Reported |
| Paresthesia | Reported as transient | Reported as transient |
Detailed Experimental Protocols
Protocol 1: Off-Target Binding Profile Screen (General Methodology)
This protocol describes a general approach for identifying off-target interactions using a commercially available screening panel (e.g., Eurofins SafetyScreen™ or DiscoverX SAFETYscan™).
Objective: To identify potential off-target binding sites of this compound across a broad range of receptors, ion channels, transporters, and enzymes.
Methodology:
-
Compound Submission: Submit this compound at a specified concentration (typically 1-10 µM) to a contract research organization (CRO) offering in vitro safety pharmacology profiling.
-
Assay Performance: The CRO will perform a battery of radioligand binding assays and functional assays against a panel of targets. The Eurofins SafetyScreen44™ Panel, for instance, includes targets associated with known adverse drug reactions.
-
Data Analysis: The results are typically reported as a percentage of inhibition of radioligand binding or activity. A significant interaction is generally considered to be >50% inhibition at the tested concentration.
-
Follow-up Studies: For any identified "hits," dose-response curves should be generated to determine the IC50 or Ki value for the off-target interaction.
Protocol 2: In Vitro Measurement of Alanine Transaminase (ALT)
Objective: To quantify the potential hepatotoxic effect of this compound by measuring ALT release from cultured hepatocytes.
Materials:
-
Primary hepatocytes or a suitable liver cell line (e.g., HepG2)
-
Cell culture medium
-
This compound stock solution
-
Commercial ALT assay kit (colorimetric or fluorescent)
-
Plate reader
Methodology:
-
Cell Culture: Plate hepatocytes in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control and a positive control for hepatotoxicity (e.g., acetaminophen).
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
ALT Assay: Perform the ALT assay on the supernatant according to the manufacturer's instructions. This typically involves a two-step enzymatic reaction where the product of the first reaction, catalyzed by ALT, is used in a second reaction to produce a detectable signal.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the ALT activity (U/L) based on a standard curve. Compare the ALT levels in the this compound-treated wells to the vehicle control.
Protocol 3: Assessment of Mechanical Allodynia using the von Frey Test
Objective: To assess paresthesia-like symptoms in a rodent model by measuring the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform
-
Animal enclosures
Methodology:
-
Acclimation: Acclimate the animals to the testing environment and apparatus.
-
Dosing: Administer this compound or vehicle control to the animals.
-
Testing: Place the animal on the mesh platform. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
Endpoint: Record the force at which the animal withdraws its paw. This is the paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound-treated and vehicle control groups. A lower threshold in the treated group suggests mechanical allodynia, a sensory feature of paresthesia.
Protocol 4: Assessment of Thermal Hyperalgesia using the Hot Plate Test
Objective: To assess paresthesia-like symptoms in a rodent model by measuring the latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Timer
Methodology:
-
Acclimation: Acclimate the animals to the testing room.
-
Dosing: Administer this compound or vehicle control.
-
Testing: Place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).
-
Endpoint: Start the timer and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time is used to prevent tissue damage.
-
Data Analysis: Compare the withdrawal latencies between the this compound-treated and vehicle control groups. A shorter latency in the treated group suggests thermal hyperalgesia.
Visualizations
References
Navigating Lesogaberan Formulation: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation development of Lesogaberan, focusing on strategies to minimize its known adverse effects. This compound, a selective GABA-B receptor agonist, was investigated for the treatment of gastroesophageal reflux disease (GERD). While its development was halted due to efficacy findings, the formulation strategies employed to mitigate its side effects, primarily paresthesia and elevated liver enzymes, offer valuable insights for ongoing research and development of similar compounds.[1]
This resource offers detailed troubleshooting guides in a question-and-answer format, experimental protocols, and comparative data to assist researchers in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects associated with this compound, and what is the underlying mechanism?
A1: The most frequently reported adverse effects of this compound are paresthesia (a sensation of tingling, tickling, or numbness) and reversible elevations in alanine transaminase (ALT) levels, particularly at higher doses.[1] The paresthesia is thought to be related to the rate of drug absorption.[1] Rapid increases in plasma concentration of this compound likely lead to off-target effects or rapid receptor saturation, causing this sensory disturbance. The mechanism for elevated liver enzymes is not fully elucidated but appears to be dose-dependent.
Q2: How can formulation strategies mitigate the adverse effects of this compound?
A2: The primary strategy to minimize paresthesia is to control the rate of drug absorption through the development of modified-release (MR) formulations.[1] By slowing down the release of this compound from the dosage form, the peak plasma concentration (Cmax) is lowered and the time to reach Cmax (Tmax) is extended. This blunted pharmacokinetic profile helps to avoid the rapid spikes in drug concentration that are associated with the onset of paresthesia. For elevated liver enzymes, a careful dose-finding study and adherence to the lowest effective dose are crucial.
Q3: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for formulation development?
A3: While not definitively published for this compound, its structural analog and fellow GABA-B agonist, baclofen, is considered a BCS Class III drug (high solubility, low permeability). It is plausible that this compound also falls into this class. For BCS Class III drugs, the rate-limiting step for absorption is permeability across the intestinal wall. Formulation strategies for MR dosage forms of BCS Class III drugs often focus on maintaining the drug in a dissolved state in the gastrointestinal tract for a prolonged period to maximize the opportunity for absorption.
Troubleshooting Guide for this compound MR Formulation Experiments
This guide addresses specific issues that may arise during the development and testing of this compound modified-release formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent in-vitro dissolution results between batches. | 1. Variability in raw materials (e.g., polymer viscosity, particle size of this compound).2. Inconsistent manufacturing process parameters (e.g., compression force, granulation time).3. Issues with the dissolution test method itself (e.g., improper deaeration of media, vibration of the apparatus). | 1. Qualify raw material suppliers and establish tight specifications. Perform particle size analysis on each batch of API.2. Validate and standardize all manufacturing process parameters. Monitor critical parameters like tablet hardness and friability.3. Ensure the dissolution method is robust. Check for proper equipment calibration and adherence to the validated protocol. |
| Dose dumping observed in early time points of dissolution. | 1. Inadequate polymer concentration or viscosity grade in the matrix.2. Formulation segregation during processing.3. Cracking or chipping of the tablet. | 1. Increase the concentration of the release-controlling polymer (e.g., HPMC) or use a higher viscosity grade.2. Optimize the blending process to ensure uniform distribution of the drug and excipients.3. Evaluate tablet hardness and friability. Adjust compression force as needed. |
| Slower than expected in-vivo absorption despite achieving the target in-vitro release profile. | 1. The in-vitro dissolution method may not be biorelevant (i.e., does not accurately mimic in-vivo conditions).2. Regional differences in GI tract permeability affecting a low-permeability drug.3. Food effects altering GI transit time and physiology. | 1. Develop a more biorelevant dissolution method using media that simulate gastric and intestinal fluids (e.g., FaSSIF, FeSSIF).2. For BCS Class III drugs, absorption can be limited to the upper small intestine. Consider formulation strategies that promote retention in this region.3. Conduct food-effect bioavailability studies to understand the impact of food on drug absorption from the MR formulation. |
| High incidence of paresthesia in pre-clinical in-vivo studies with the MR formulation. | 1. The release rate is still too rapid, leading to a Cmax that exceeds the threshold for this side effect.2. The formulation exhibits some degree of immediate-release component ("burst release"). | 1. Further modify the formulation to achieve a slower release rate. This could involve increasing polymer concentration, using a higher viscosity polymer, or employing a coating technology.2. Analyze the initial phase of the dissolution profile to quantify and minimize any burst release. |
Data Presentation
Table 1: Comparative Pharmacokinetics of Immediate-Release (IR) vs. Modified-Release (MR) this compound Formulations (Hypothetical Data Based on Known Principles)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| Immediate-Release | High | Short (e.g., 1-2) | Similar to MR |
| Modified-Release | Lower | Longer (e.g., 4-6) | Similar to IR |
Note: This table illustrates the expected pharmacokinetic profile changes with an MR formulation. Actual values would be determined through clinical studies.
Table 2: Incidence of Key Adverse Effects with IR vs. MR this compound Formulations (Hypothetical Data)
| Adverse Effect | Immediate-Release Formulation | Modified-Release Formulation |
| Paresthesia | Higher Incidence | Lower Incidence |
| Elevated ALT | Dose-dependent | Dose-dependent, potentially lower at equivalent therapeutic doses due to improved tolerability |
Experimental Protocols
Protocol 1: Development of a this compound Modified-Release Matrix Tablet using Hydroxypropyl Methylcellulose (HPMC)
Objective: To formulate a 60 mg this compound MR tablet with a target in-vitro release profile of approximately 80% drug release in 8 hours.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Hydroxypropyl Methylcellulose (HPMC) K100M (rate-controlling polymer)
-
Microcrystalline Cellulose (MCC) PH 101 (filler/binder)
-
Magnesium Stearate (lubricant)
Methodology (Direct Compression):
-
Sieving: Sieve all ingredients through a #40 mesh sieve to ensure uniformity.
-
Blending:
-
In a suitable blender, mix this compound and MCC for 10 minutes.
-
Add HPMC K100M to the blend and mix for another 15 minutes.
-
Add magnesium stearate and blend for a final 3 minutes.
-
-
Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling. Target tablet weight and hardness should be pre-determined based on initial trials.
-
In-vitro Dissolution Testing:
-
Apparatus: USP Apparatus II (Paddle)
-
Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.
-
Paddle Speed: 50 RPM
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: 1, 2, 4, 6, 8, and 12 hours.
-
Analysis: Analyze the samples using a validated HPLC method.
-
Protocol 2: Troubleshooting In-Vitro Dissolution Failures
Objective: To identify the root cause of out-of-specification (OOS) dissolution results for a batch of this compound MR tablets.
Methodology:
-
Review of Batch Manufacturing Record: Scrutinize the manufacturing record for any deviations in raw material quantities, processing parameters (e.g., blending time, compression force), or in-process control results (e.g., tablet hardness, weight variation).
-
Physical Inspection of Tablets: Examine the tablets for any physical defects such as capping, lamination, or chipping.
-
Dissolution Apparatus and Method Verification:
-
Confirm that the dissolution apparatus is properly calibrated and leveled.
-
Verify that the dissolution medium was prepared correctly and properly deaerated.
-
Observe the hydrodynamic behavior of the tablets in the dissolution vessel. Note if tablets are sticking to the vessel or paddle, or if coning is occurring at the bottom.
-
-
Raw Material Testing: Re-test the API and critical excipients (especially HPMC) from the batch to ensure they meet specifications.
-
Comparative Dissolution Studies: If available, perform dissolution testing on a retain sample from a batch that met specifications, alongside the OOS batch, to confirm the failure.
Visualizations
GABA-B Receptor Signaling Pathway
Caption: this compound activation of the GABA-B receptor signaling cascade.
Experimental Workflow for MR Tablet Formulation Development
Caption: Iterative workflow for this compound MR tablet development.
References
Navigating the Discontinuation of Lesogaberan for GERD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Lesogaberan (AZD3355) for Gastroesophageal Reflux Disease (GERD) presented a promising new therapeutic avenue. As a selective GABA-B receptor agonist, it aimed to address a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).[1][2][3] However, despite promising preclinical and early clinical data, its development was ultimately halted. This technical support center provides a detailed examination of the factors leading to this decision, offering valuable insights for researchers working on similar therapeutic targets.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of this compound development for GERD?
A1: The primary reason for halting the development of this compound was the lack of clinically meaningful efficacy in Phase IIb clinical trials.[4][5] While the drug demonstrated some physiological effects consistent with its mechanism of action, these did not translate into a significant improvement in GERD symptoms for the target patient population—individuals with persistent symptoms despite proton pump inhibitor (PPI) therapy.
Q2: How did the clinical trial results for this compound compare to placebo?
A2: In a key Phase IIb study, this compound, when added to PPI therapy, showed only a marginal benefit over placebo. At the highest tested dose (240 mg twice daily), the response rate was 26.2%, compared to 17.9% for placebo. This small absolute increase was not considered sufficient to justify further development.
Q3: What were the key adverse events observed during this compound clinical trials?
A3: While generally considered well-tolerated, some adverse events were reported. Notably, paresthesia (a sensation of tingling or numbness) was observed, with its occurrence potentially linked to the rate of drug administration. Additionally, reversible elevations in alanine transaminase (ALT) levels were noted in a small percentage of patients.
Q4: What was the intended mechanism of action for this compound in treating GERD?
A4: this compound is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. Its therapeutic rationale for GERD was based on the ability of GABA-B receptor activation to inhibit TLESRs, a primary cause of reflux, and to increase the resting pressure of the lower esophageal sphincter (LES).
Troubleshooting Unanticipated Experimental Results
Scenario 1: In-vitro assays show high potency, but in-vivo efficacy is lower than expected.
-
Possible Cause: this compound's in-vivo efficacy may be influenced by factors not present in isolated cell systems, such as drug metabolism, distribution, and target engagement in a complex physiological environment. The drug was noted to have a terminal half-life of 11 to 13 hours and was primarily cleared renally after metabolism.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations of this compound with physiological markers of target engagement (e.g., changes in LES pressure).
-
Bioavailability Assessment: Ensure the formulation and route of administration achieve adequate bioavailability. This compound was found to be rapidly and extensively absorbed orally.
-
Off-Target Effects: Investigate potential off-target effects that could counteract the desired therapeutic action.
-
Scenario 2: Observing a high incidence of paresthesia in preclinical animal models.
-
Possible Cause: The rate of drug absorption and peak plasma concentration may be contributing to this adverse effect.
-
Troubleshooting Steps:
-
Formulation Modification: Experiment with modified-release formulations to slow the rate of absorption and reduce Cmax.
-
Dose Fractionation: Administer the total daily dose in smaller, more frequent intervals to maintain therapeutic levels while avoiding high peaks in plasma concentration.
-
Route of Administration: Explore alternative routes of administration that may offer a more favorable pharmacokinetic profile.
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Potency and Selectivity
| Parameter | Value | Species/System |
| EC50 | 8 nM | Human GABAB1a/2 transfected CHO cells |
| IC50 | 2 nM | GABA binding displacement in rat brain membranes |
| Selectivity | >600x | For GABAB over other receptors |
Table 2: Clinical Efficacy in GERD Patients (Phase IIb Add-on to PPI)
| Treatment Group (twice daily) | Responder Rate (%) | p-value vs. Placebo (one-sided) |
| Placebo | 17.9 | - |
| This compound 60 mg | 20.9 | Not Significant |
| This compound 120 mg | 25.6 | Not Significant |
| This compound 180 mg | 23.5 | Not Significant |
| This compound 240 mg | 26.2 | < 0.1 |
Table 3: Physiological Effects in GERD Patients
| Parameter | Effect of this compound (65mg BID) vs. Placebo |
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | 25% reduction |
| Lower Esophageal Sphincter (LES) Pressure | 28% increase |
| Reflux Episodes (post-prandial) | 47% reduction |
Experimental Protocols
1. Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs) and LES Pressure
-
Objective: To assess the pharmacodynamic effect of this compound on esophageal motor function.
-
Methodology:
-
Patient Preparation: Patients fast overnight. A high-resolution manometry (HRM) catheter is placed transnasally, with sensors positioned across the esophagogastric junction.
-
Baseline Recording: A baseline recording of LES pressure and esophageal motility is obtained for a standardized period.
-
Drug Administration: A single dose of this compound or placebo is administered.
-
Standardized Meal: A standardized meal is given to provoke TLESRs.
-
Post-Dose Recording: Manometric recordings are continued for a defined postprandial period (e.g., 3 hours).
-
Data Analysis: TLESRs are identified based on established criteria (e.g., rapid drop in LES pressure to <2 mmHg, duration >1 second, not triggered by a swallow). Mean LES pressure is calculated.
-
2. Ambulatory Impedance-pH Monitoring
-
Objective: To quantify the number and nature of reflux episodes over a 24-hour period.
-
Methodology:
-
Catheter Placement: A combined impedance-pH monitoring catheter is placed transnasally, with the pH electrode positioned 5 cm above the manometrically located LES.
-
24-Hour Recording: Patients go about their daily activities while the device records esophageal pH and impedance changes.
-
Data Analysis: Reflux events are identified by a drop in impedance, and are classified as acid, weakly acidic, or non-acid based on the concurrent pH readings. The total number of reflux episodes and the esophageal acid exposure time are calculated.
-
Visualizations
Caption: this compound's mechanism of action on the lower esophageal sphincter.
Caption: Workflow of the Phase IIb clinical trial for this compound.
Caption: Decision pathway leading to the discontinuation of this compound for GERD.
References
- 1. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 2. Efficacy and safety of this compound in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Reducing Adverse Effects During Drug Development: The Example of this compound and Paresthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
Technical Support Center: Understanding the Modest Clinical Efficacy of Lesogaberan in GERD Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of Lesogaberan, a selective GABAB receptor agonist, and a detailed analysis of its modest clinical efficacy in treating Gastroesophageal Reflux Disease (GERD). This resource includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of key clinical trial data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (AZD3355) is a potent and selective agonist for the gamma-aminobutyric acid type B (GABAB) receptor.[1][2] Its therapeutic rationale in GERD is based on its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), which are a primary cause of reflux events.[3][4] By activating GABAB receptors, this compound was expected to reduce the frequency of TLESRs and consequently decrease the number of reflux episodes.[4] It was designed to be peripherally acting to minimize the central nervous system side effects associated with other GABAB agonists like baclofen.
Q2: Why was the clinical efficacy of this compound in GERD trials considered modest?
A2: Despite demonstrating a statistically significant reduction in TLESRs and reflux events in early trials, the symptomatic improvement in patients with GERD who were partially responsive to proton pump inhibitor (PPI) therapy was only marginally better than placebo in a large Phase IIb clinical trial (NCT01005251). In this study, only the highest dose of 240 mg twice daily showed a statistically significant, yet small, increase in the proportion of responders compared to placebo. This modest clinical benefit was deemed insufficient to warrant further development for this indication, leading to the discontinuation of the program.
Q3: What were the key quantitative outcomes of the main this compound clinical trials?
A3: The key outcomes are summarized in the tables below, presenting data from preclinical studies, Phase I, and Phase II trials.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Dogs
| Parameter | Vehicle Control | This compound (7 µmol/kg) | Baclofen (2.8 µmol/kg) |
| Number of Reflux Episodes / 24h | 10.7 (± 0.5) | 4.6 (± 0.4) | 6.4 (± 0.6) |
| Acid Exposure Time (min) / 24h | 51.2 (± 4.5) | 23.6 (± 3.8) | 35.4 (± 6.5) |
| TLESRs Inhibition | - | ~50% at 3mg/kg | - |
| Data sourced from preclinical studies in dogs. |
Table 2: Efficacy of this compound in Healthy Volunteers (Phase I)
| Parameter | Placebo | This compound (0.8 mg/kg) | Baclofen (40 mg) |
| Reduction in TLESRs | - | 36% | Comparable to this compound |
| Increase in LES Pressure | - | 39% | Comparable to this compound |
| Reduction in Acid Reflux Episodes | - | Significant | Comparable to this compound |
| Data from a single-dose, crossover study in healthy male subjects. |
Table 3: Efficacy of this compound in GERD Patients (Phase IIa)
| Parameter | Placebo | This compound (65 mg BID) |
| Reduction in TLESRs (postprandial) | - | 25% |
| Increase in LES Pressure (postprandial) | - | 28% |
| Reduction in Reflux Events / 24h | - | ~35% |
| Data from a randomized, double-blind, placebo-controlled, crossover study in patients with reflux symptoms despite PPI treatment. |
Table 4: Symptom Response in PPI Partial Responders (Phase IIb - NCT01005251)
| Treatment Group (add-on to PPI) | Responder Rate (%) |
| Placebo | 17.9 |
| This compound 60 mg BID | 20.9 |
| This compound 120 mg BID | 25.6 |
| This compound 180 mg BID | 23.5 |
| This compound 240 mg BID | 26.2 |
| Response was defined as having ≥ 3 additional days per week with not more than mild GERD symptoms compared with baseline, measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD). |
Experimental Protocols & Troubleshooting Guides
Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs)
Methodology:
High-resolution manometry (HRM) is the standard for assessing esophageal motor function, including TLESRs.
-
Patient Preparation: Patients should fast for at least 6 hours for solids and 2 hours for liquids before the procedure. Medications that could affect esophageal motility should be discontinued if possible.
-
Catheter Placement: A high-resolution manometry catheter with closely spaced pressure sensors is passed transnasally into the esophagus. The catheter is positioned to span from the pharynx to the stomach.
-
Data Acquisition: After a period of acclimatization, baseline LES pressure is recorded. To induce TLESRs, a standardized meal is often given, followed by a postprandial observation period of 1-3 hours. In preclinical studies with dogs, gastric distension is induced by insufflation of air or infusion of a liquid nutrient into the stomach.
-
TLESR Identification: TLESRs are identified by a rapid and sustained drop in LES pressure to the level of intragastric pressure, not triggered by a swallow, and lasting longer than 10 seconds.
Troubleshooting:
-
Issue: Difficulty in distinguishing TLESRs from swallow-induced LES relaxations.
-
Solution: Ensure simultaneous recording of pharyngeal pressure to identify swallows. TLESRs are by definition not preceded by a pharyngeal contraction.
-
-
Issue: Low rate of spontaneous TLESRs.
-
Solution: Use provocative maneuvers such as a standardized meal or gastric distension to increase the yield of TLESRs. In canine models, intragastric infusion of an acidified liquid nutrient followed by air insufflation is an effective stimulus.
-
24-Hour Ambulatory Impedance-pH Monitoring
Methodology:
This technique measures both acid and non-acid reflux episodes over a 24-hour period.
-
Catheter Placement: A thin catheter with multiple impedance and pH sensors is introduced transnasally and positioned with the pH sensor approximately 5 cm above the upper border of the LES, as determined by manometry.
-
Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. Patients are instructed to maintain a diary of symptoms, meals, and sleep periods.
-
Data Analysis: Reflux episodes are detected by a retrograde drop in impedance. A pH drop to below 4 classifies the reflux as acidic. The total number of reflux episodes, the percentage of time the esophagus is exposed to acid, and the correlation between symptoms and reflux events (Symptom Association Probability) are calculated.
Troubleshooting:
-
Issue: Inaccurate symptom-reflux correlation.
-
Solution: Emphasize the importance of meticulous diary keeping to the patient. Ensure they press the event marker on the data logger promptly when a symptom occurs.
-
-
Issue: Catheter displacement.
-
Solution: Secure the catheter firmly at the nose. Verify the final catheter position with an X-ray if there is any doubt.
-
Symptom Assessment using the Reflux Symptom Questionnaire electronic Diary (RESQ-eD)
Methodology:
The RESQ-eD is a patient-reported outcome instrument used in clinical trials to assess the frequency and severity of GERD symptoms.
-
Administration: Patients are provided with an electronic diary device and are prompted to answer a series of questions about their reflux symptoms over the preceding 24 hours.
-
Questionnaire Content: The RESQ-eD consists of 13 items covering four domains: Heartburn, Regurgitation, Hoarseness/cough/difficulty swallowing, and Burping. Symptom severity is typically rated on a Likert scale.
-
Data Analysis: The primary endpoint in the this compound Phase IIb trial was the "responder rate," defined as the percentage of patients experiencing at least three additional days per week with no more than mild symptoms compared to their baseline.
Troubleshooting:
-
Issue: Poor patient compliance with daily diary entries.
-
Solution: Utilize electronic diaries with built-in reminders and time-stamped entries to improve compliance and data quality. Provide thorough patient training on the use of the device.
-
-
Issue: Subjectivity of patient-reported outcomes.
-
Solution: While inherent, the impact of subjectivity can be minimized by using a validated and reliable instrument like the RESQ-eD and by having a sufficiently large sample size in clinical trials.
-
Visualizations
Caption: GABAB Receptor Signaling Pathway.
Caption: Clinical Trial Experimental Workflow.
References
Validation & Comparative
Comparative analysis of Lesogaberan and Baclofen
A Comparative Analysis of Lesogaberan and Baclofen for Researchers and Drug Development Professionals
An in-depth examination of two prominent GABA-B receptor agonists, this compound and Baclofen, this guide offers a comparative analysis of their pharmacological profiles, efficacy, and safety, supported by experimental data and detailed methodologies.
Introduction
This compound and Baclofen are both agonists of the γ-aminobutyric acid type B (GABA-B) receptor, a key inhibitory receptor in the nervous system. While Baclofen has been a long-standing therapeutic for muscle spasticity, its potential in treating gastroesophageal reflux disease (GERD) has been explored due to its ability to inhibit transient lower esophageal sphincter relaxations (TLESRs), a primary cause of reflux.[1][2][3] However, its clinical utility in GERD is often hampered by central nervous system (CNS) side effects.[4] this compound was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing these CNS effects while retaining efficacy in managing GERD.[4] This guide provides a detailed comparative analysis of these two compounds to inform researchers and drug development professionals.
Chemical Structures and Mechanism of Action
Both this compound and Baclofen are analogues of the endogenous neurotransmitter GABA. Their primary mechanism of action involves binding to and activating GABA-B receptors, which are G-protein coupled receptors.
Baclofen is a racemic mixture, with the (R)-(-)-enantiomer being significantly more active. Its chemical structure is 4-amino-3-(4-chlorophenyl)butanoic acid.
This compound , with the chemical name [(2R)-3-Amino-2-fluoropropyl]phosphinic acid, was designed to have a high affinity for the GABA-B receptor and limited penetration across the blood-brain barrier.
Activation of the GABA-B receptor by either agonist initiates a signaling cascade that leads to the inhibition of neuronal activity. This is achieved through the modulation of ion channels, specifically the opening of potassium channels and the inhibition of calcium channels, which results in hyperpolarization of the cell membrane and reduced neurotransmitter release.
Comparative Pharmacological Data
A summary of the key pharmacological parameters for this compound and Baclofen is presented below.
| Parameter | This compound | Baclofen | Reference(s) |
| Target | GABA-B Receptor Agonist | GABA-B Receptor Agonist | |
| Binding Affinity (Ki) | 5.1 nM (rat brain membranes) | >200 nM (rat brain membranes) | |
| Potency (EC50) | 8.6 nM (human recombinant GABA-B receptors) | ~750 nM (racemic, human recombinant GABA-B receptors) | |
| Primary Indication | Investigational for GERD | Spasticity | |
| CNS Penetration | Limited | Readily crosses the blood-brain barrier |
Efficacy in Gastroesophageal Reflux Disease (GERD)
Both this compound and Baclofen have been evaluated for their ability to reduce TLESRs and reflux episodes in patients with GERD.
| Efficacy Endpoint | This compound | Baclofen | Reference(s) |
| Reduction in TLESRs | 25% reduction (65 mg twice daily) | Significant reduction (40 mg single dose) | |
| Reduction in Reflux Episodes | ~35% reduction (65 mg twice daily) | Significant reduction | |
| Increase in LES Pressure | 28% increase (65 mg twice daily) | No significant change in some studies |
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Baclofen differ significantly, which influences their clinical application and side effect profiles.
| Pharmacokinetic Parameter | This compound | Baclofen | Reference(s) |
| Bioavailability | High | Variable | |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | 2-3 hours | |
| Plasma Protein Binding | Low | ~30% | |
| Elimination Half-life | 11-13 hours | 3-4 hours | |
| Metabolism | Metabolized | Primarily excreted unchanged | |
| Excretion | Primarily renal | Primarily renal |
Safety and Tolerability
A key differentiator between this compound and Baclofen is their side effect profile, largely attributed to differences in CNS penetration.
| Adverse Events | This compound | Baclofen | Reference(s) |
| Common CNS Effects | Paresthesia (transient) | Drowsiness, dizziness, confusion | |
| Other Common Effects | Headache | Nausea, constipation | |
| Serious Adverse Events | Reversible elevated alanine transaminase levels (rare) | Seizures upon abrupt withdrawal |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are outlined below.
Measurement of Transient Lower Esophageal Sphincter Relaxations (TLESRs)
Objective: To quantify the frequency of TLESRs in response to treatment with a GABA-B agonist.
Methodology: High-resolution manometry (HRM) is the standard technique for identifying and quantifying TLESRs.
Procedure:
-
Patient Preparation: Patients fast for a designated period (e.g., 8 hours) before the study. Any medications that could interfere with esophageal motility are discontinued.
-
Catheter Placement: A high-resolution manometry catheter with closely spaced pressure sensors is passed transnasally and positioned to span from the pharynx to the stomach.
-
Baseline Recording: A baseline recording of at least 20 minutes is obtained to assess resting lower esophageal sphincter (LES) pressure and esophageal motility.
-
Standardized Meal: Patients consume a standardized meal to induce TLESRs.
-
Postprandial Recording: Manometric recordings are continued for a postprandial period, typically 2-3 hours.
-
Data Analysis: TLESRs are identified based on established criteria, including:
-
Abrupt drop in LES pressure to a nadir of ≤2 mmHg.
-
Duration of LES relaxation >10 seconds.
-
Absence of a preceding swallow.
-
Common cavity phenomenon (equalization of esophageal and gastric pressure).
-
-
Treatment Protocol: In a clinical trial setting, patients would receive either the investigational drug (this compound or Baclofen) or a placebo before the standardized meal, and the frequency of TLESRs is compared between treatment groups.
Assessment of CNS Side Effects
Objective: To systematically evaluate and compare the CNS side effects of this compound and Baclofen.
Methodology: A combination of validated questionnaires and objective tests are used to assess CNS-related adverse events in a controlled clinical trial setting.
Procedure:
-
Patient Population: A cohort of healthy volunteers or patients is enrolled in a randomized, double-blind, placebo-controlled trial.
-
Treatment Arms: Participants are randomized to receive this compound, Baclofen, or a placebo.
-
Data Collection:
-
Adverse Event Reporting: Spontaneously reported adverse events are recorded throughout the study.
-
Validated Questionnaires: Standardized questionnaires are administered at baseline and at specified time points after drug administration. Examples include:
-
Visual Analog Scales (VAS) for drowsiness, dizziness, and confusion.
-
Stanford Sleepiness Scale (SSS).
-
Bond-Lader Visual Analogue Scale for mood and alertness.
-
-
Psychomotor Testing: Objective measures of cognitive and motor function are performed. Examples include:
-
Choice Reaction Time tests.
-
Digit Symbol Substitution Test (DSST).
-
Postural stability tests (e.g., body sway).
-
-
-
Data Analysis: The incidence, severity, and duration of CNS side effects are compared between the treatment groups. Statistical analyses are performed to determine significant differences.
Conclusion
This compound and Baclofen are both effective GABA-B receptor agonists with demonstrated efficacy in reducing TLESRs and reflux episodes. However, their distinct pharmacological and pharmacokinetic profiles lead to significant differences in their clinical applicability. This compound's high affinity for the GABA-B receptor and limited CNS penetration position it as a potentially safer alternative to Baclofen for the treatment of GERD, with a reduced burden of CNS side effects. In contrast, Baclofen's established role in managing spasticity is a testament to its central action. The choice between these agents in a research or clinical development context will depend on the desired therapeutic target and the acceptable safety margin. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other GABA-B receptor modulators.
References
- 1. Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. The Role of Baclofen in the Treatment of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A double-blind randomised placebo-controlled trial investigating the effects of this compound on the objective cough frequency and capsaicin-evoked coughs in patients with refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Lesogaberan Versus Other GABA-B Receptor Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms like heartburn and regurgitation. While proton pump inhibitors (PPIs) are the standard treatment, a significant number of patients experience persistent symptoms. Transient lower esophageal sphincter relaxations (TLESRs) are a primary mechanism underlying GERD, making the gamma-aminobutyric acid type B (GABA-B) receptor a key therapeutic target. GABA-B receptor agonists modulate the release of neurotransmitters that control LES pressure and TLESRs. This guide provides a comparative analysis of the efficacy of Lesogaberan, a novel GABA-B agonist, against other agonists such as Baclofen and Arbaclofen placarbil, supported by experimental data and detailed methodologies.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to the inhibition of TLESRs. The binding of an agonist, such as this compound, to the GABA-B receptor triggers the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gβγ subunit inhibits presynaptic voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release involved in triggering TLESRs. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability. The Gαi/o subunit inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels.
Comparative Efficacy Data
The following tables summarize the quantitative data from various clinical trials investigating the efficacy of this compound, Baclofen, and Arbaclofen placarbil in the treatment of GERD. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison in a single trial.
Table 1: Efficacy of this compound in GERD Patients
| Endpoint | Placebo | This compound (60 mg BID) | This compound (120 mg BID) | This compound (180 mg BID) | This compound (240 mg BID) | Source |
| Responder Rate (%) | 17.9 | 20.9 | 25.6 | 23.5 | 26.2 | [1] |
| Response defined as ≥3 additional days/week with no more than mild GERD symptoms compared to baseline. |
Table 2: Efficacy of Baclofen in GERD Patients
| Endpoint | Placebo | Baclofen (10 mg TID) | Baclofen (20 mg TID) | Baclofen (40 mg single dose) | Source |
| Reduction in Reflux Episodes (%) | - | - | - | >60 | [2] |
| Reduction in TLESRs (per hour) | 5.7 (median) | - | - | 2.2 (median) | [2] |
| Improvement in Overall Symptom Score | Worsened | Significantly improved (p=0.004) | - | - | [3] |
| Reduction in Upright Reflux (%) | No significant change | Significant decrease (p=0.016) | - | - | [3] |
Table 3: Efficacy of Arbaclofen Placarbil in GERD Patients
| Endpoint | Placebo | Arbaclofen Placarbil (20 mg QD) | Arbaclofen Placarbil (40 mg QD) | Arbaclofen Placarbil (20 mg BID) | Arbaclofen Placarbil (30 mg BID) | Source |
| % Change in Weekly Heartburn Events (Primary Analysis) | Not statistically different from Arbaclofen Placarbil | Not statistically different from placebo | Not statistically different from placebo | Not statistically different from placebo | Not statistically different from placebo | |
| % Reduction in Weekly Heartburn Events (PPI-Responsive Subgroup) | - | Greater than placebo (p<0.05) | Greater than placebo (p<0.05) | Greater than placebo (p<0.05) | Greater than placebo (p<0.05) | |
| Reduction in Reflux Episodes over 12h (%) | - | - | - | - | 17 (mean reduction) |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the clinical evaluation of GABA-B receptor agonists for GERD.
High-Resolution Esophageal Manometry (HREM)
Objective: To assess the motor function of the esophagus and the lower esophageal sphincter (LES).
Procedure:
-
Patient Preparation: Patients fast for at least 6 hours prior to the procedure. Topical anesthetic is applied to the nostril and pharynx.
-
Catheter Placement: A high-resolution manometry catheter with pressure sensors spaced at 1-2 cm intervals is passed transnasally into the esophagus and positioned to span from the pharynx to the stomach.
-
Acclimation and Baseline: A brief period is allowed for the patient to acclimate to the catheter, followed by a 30-second recording of resting esophageal and LES pressures.
-
Swallow Protocol: The patient performs a series of 10 wet swallows (5 ml of water each) in the supine position. Additional provocative tests, such as multiple rapid swallows or a solid test meal, may be performed.
-
Data Analysis: The recorded pressure data is used to generate esophageal pressure topography plots. Key metrics analyzed include integrated relaxation pressure (IRP) of the LES, distal contractile integral (DCI) to assess peristaltic vigor, and distal latency (DL) to assess premature contractions.
24-Hour Ambulatory Impedance-pH Monitoring
Objective: To quantify the frequency and duration of acid and non-acid reflux episodes and to correlate these episodes with patient-reported symptoms.
Procedure:
-
Patient Preparation: Patients are typically instructed to cease PPIs and other acid-suppressing medications for a specific period before the test. They should also avoid eating or drinking for 4-6 hours prior to catheter placement.
-
Catheter Placement: A thin, flexible catheter with multiple impedance electrodes and one or more pH sensors is passed through the nose into the esophagus. The distal pH sensor is positioned 5 cm above the upper border of the LES, as determined by a prior manometry study.
-
Data Recording: The catheter is connected to a portable data logger that the patient wears for 24 hours. Patients are instructed to maintain a diary of their meals, sleep periods, and any symptoms experienced, pressing an event marker on the data logger when symptoms occur.
-
Data Analysis: The recorded data is downloaded and analyzed to determine the total number of reflux episodes (both acid and non-acid), the percentage of time the esophageal pH is below 4 (acid exposure time), and the correlation between reflux events and symptoms using metrics like the Symptom Association Probability (SAP).
Discussion and Conclusion
The available data suggests that GABA-B receptor agonists can be effective in reducing reflux episodes and TLESRs. This compound demonstrated a modest, dose-dependent improvement in GERD symptoms in patients partially responsive to PPIs. Baclofen has shown significant reductions in both reflux episodes and TLESRs, along with symptomatic improvement. However, its clinical utility is often limited by central nervous system side effects. Arbaclofen placarbil, a prodrug of R-baclofen, did not show superiority over placebo in primary analyses of heartburn events in a broad population of GERD patients, although a sub-group of patients previously responsive to PPIs did show a significant reduction in heartburn.
The development of peripherally acting GABA-B agonists like this compound was aimed at minimizing the CNS side effects associated with Baclofen. While this compound showed a favorable safety profile, its efficacy was found to be only marginally superior to placebo in large clinical trials, leading to the discontinuation of its development for GERD.
Future research in this area may focus on identifying patient subgroups who are most likely to respond to GABA-B agonist therapy. A better understanding of the complex pathophysiology of GERD and the development of more targeted therapies are crucial for improving the management of patients with persistent reflux symptoms. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel therapeutic agents in this class.
References
- 1. Efficacy and safety of this compound in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials [frontiersin.org]
- 3. Randomised clinical trial: the effect of baclofen in patients with gastro-oesophageal reflux--a randomised prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesogaberan for Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Lesogaberan, a selective GABA-B receptor agonist, with other therapeutic options for Gastroesophageal Reflux Disease (GERD), primarily focusing on its role as an add-on therapy for patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs). The information is compiled from clinical trial data to support research and development in the field of gastroenterology.
Mechanism of Action and Therapeutic Rationale
This compound (AZD3355) is a peripherally acting GABA-B receptor agonist designed to target a key mechanism in GERD pathophysiology: transient lower esophageal sphincter relaxations (TLESRs).[1][2][3] Unlike traditional acid-suppressive therapies such as PPIs, this compound aims to reduce the frequency of reflux events themselves. By activating GABA-B receptors, it inhibits the efferent nerves that trigger TLESRs, thereby strengthening the barrier function of the lower esophageal sphincter (LES).[4][5] This mechanism is shared with baclofen, another GABA-B agonist; however, this compound was specifically developed to have limited central nervous system penetration, with the goal of reducing the CNS-related side effects associated with baclofen.
Caption: Signaling pathway of this compound in reducing TLESRs.
Head-to-Head Clinical Trial Data
Clinical research on this compound has primarily focused on its efficacy as an add-on therapy in patients who are partially responsive to PPIs. The pivotal study in this context is a Phase IIb, randomized, double-blind, placebo-controlled trial (NCT01005251).
Efficacy of this compound as Add-on Therapy to PPIs
The primary endpoint of this study was the proportion of patients experiencing a therapeutic response, defined as having at least three additional days per week with no more than mild GERD symptoms compared to baseline.
| Treatment Group (in addition to PPI) | Dose (twice daily) | Number of Patients | Responder Rate (%) | p-value vs. Placebo (one-sided) |
| Placebo | - | - | 17.9% | - |
| This compound | 60 mg | - | 20.9% | NS |
| This compound | 120 mg | - | 25.6% | NS |
| This compound | 180 mg | - | 23.5% | NS |
| This compound | 240 mg | - | 26.2% | < 0.1 |
| Data sourced from a Phase IIb clinical trial. | ||||
| NS: Not Significant |
While a statistically significant difference was observed at the highest dose (240 mg), the absolute increase in responder rate compared to placebo was modest.
Effects on Esophageal Physiology
Earlier studies provided insights into the physiological effects of this compound on esophageal function in GERD patients already on PPI therapy.
| Parameter | Treatment (65 mg BID) | Outcome vs. Placebo |
| Number of Reflux Events (24h) | This compound | ~35% reduction |
| Number of TLESRs (3h postprandial) | This compound | 25% reduction |
| Lower Esophageal Sphincter (LES) Pressure | This compound | 28% increase |
| Data from a randomized, double-blind, placebo-controlled, crossover study. |
Experimental Protocols
Phase IIb Efficacy and Safety Study (NCT01005251)
-
Study Design : A randomized, double-blind, placebo-controlled, multi-center, parallel-group study.
-
Participant Population : 661 patients with a history of GERD for at least 6 months and a partial response to at least 4 weeks of stable, optimized PPI therapy.
-
Intervention : Patients were randomized to receive one of four doses of this compound (60, 120, 180, or 240 mg twice daily) or a placebo, as an add-on to their ongoing PPI treatment for 4 weeks.
-
Primary Outcome Measures : The primary efficacy endpoint was the proportion of responders, defined as patients reporting an average of three or more additional days per week with no more than mild GERD symptoms during the treatment period compared to baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).
-
Secondary Outcome Measures : Assessment of individual GERD symptoms (e.g., heartburn, regurgitation, burping), safety, and tolerability.
Caption: Workflow of a typical GERD add-on therapy clinical trial.
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most frequently reported adverse events included headache and paresthesia. A noteworthy safety finding was the occurrence of reversible elevated alanine transaminase (ALT) levels in a small number of patients receiving this compound, which resolved after discontinuation of the treatment.
Comparison with Other GERD Treatments
-
vs. PPIs (Monotherapy) : this compound was studied as an add-on to PPIs, not as a replacement. This positions it as a potential second-line agent for the 20-30% of GERD patients who do not fully respond to PPIs alone. The rationale is to address a different underlying mechanism (TLESRs) that is not targeted by acid suppression.
-
vs. Baclofen : Baclofen, another GABA-B agonist, has demonstrated efficacy in reducing TLESRs and reflux episodes. However, its clinical utility is often limited by central nervous system side effects such as drowsiness and dizziness. This compound was developed to be a peripherally acting agent to circumvent these CNS effects, although direct comparative trials are lacking.
Summary and Future Directions
This compound demonstrated a statistically significant, albeit modest, improvement in GERD symptoms when used as an add-on therapy to PPIs in patients with incomplete symptom control. Its mechanism of reducing TLESRs and increasing LES pressure is well-documented. However, the development of this compound was ultimately halted, reportedly due to the modest efficacy results.
For drug development professionals, the experience with this compound underscores the challenge of treating the PPI-refractory GERD population. While targeting TLESRs remains a valid therapeutic strategy, future agents may need to demonstrate a more substantial clinical benefit to be considered a viable treatment option. The data from this compound trials provide valuable benchmarks for the development of novel non-acid-suppressive therapies for GERD.
References
- 1. Efficacy and safety of this compound in gastro-oesophageal reflux disease: a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a GABA(B) agonist for the potential treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (AZD3355) [openinnovation.astrazeneca.com]
- 5. Effects of this compound on reflux and lower esophageal sphincter function in patients with gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesogaberan and Other GABA-B Receptor Agonists in Gastroesophageal Reflux Disease (GERD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Lesogaberan, a selective GABA-B receptor agonist, by comparing its performance against other relevant compounds, namely Baclofen and its R-enantiomer, Arbaclofen. The data presented herein is compiled from various preclinical and clinical studies to offer an objective comparison of their efficacy, receptor affinity, and physiological effects relevant to the treatment of Gastroesophageal Reflux Disease (GERD).
At a Glance: Comparative Efficacy and Receptor Affinity
The following tables summarize the key quantitative data for this compound and its comparators. It is important to note that the data is collated from different studies, and direct head-to-head comparisons in a single study for all three compounds are limited.
| Compound | Target Receptor | Potency (EC50/ED50) | Receptor Affinity (Ki) |
| This compound | GABA-B | 8.6 nM (human recombinant GABA-B receptors)[1][2] | 5.1 nM (rat GABA-B), 1.4 µM (rat GABA-A)[1][2] |
| Baclofen (racemic) | GABA-B | ED50 of 1.0 µmol/kg (i.v. in dogs for TLESR inhibition)[3] | Not explicitly found in a comparable format |
| Arbaclofen (R-baclofen) | GABA-B | ~5-fold greater potency than racemic baclofen | 100- to 1000-fold greater specificity for GABA-B receptor compared to S-enantiomer |
Table 1: In Vitro Receptor Affinity and Potency of GABA-B Agonists. This table provides a summary of the potency and receptor binding affinity for this compound, Baclofen, and Arbaclofen.
| Compound | Effect on Transient Lower Esophageal Sphincter Relaxations (TLESRs) | Effect on Lower Esophageal Sphincter (LES) Pressure | Clinical Outcome in GERD |
| This compound | 36% reduction in healthy volunteers (0.8 mg/kg) | 39% increase in healthy volunteers (0.8 mg/kg) | Marginally superior to placebo; development halted |
| Baclofen (racemic) | ~40-60% reduction in healthy volunteers and GERD patients | Increased postprandial LES pressure | Effective in reducing reflux, but limited by CNS side effects |
| Arbaclofen Placarbil | Not significantly different from placebo in a 4-week study | Not explicitly detailed in comparative studies | Not superior to placebo; development for GERD halted |
Table 2: In Vivo Physiological Effects and Clinical Outcomes in GERD. This table compares the effects of this compound, Baclofen, and Arbaclofen on key physiological parameters in GERD and their ultimate clinical trial outcomes.
Signaling Pathway and Mechanism of Action
This compound, Baclofen, and Arbaclofen all exert their primary therapeutic effect by acting as agonists at the Gamma-aminobutyric acid type B (GABA-B) receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in inhibitory neurotransmission. In the context of GERD, the activation of GABA-B receptors, particularly on vagal afferent nerves in the stomach, is believed to inhibit the triggering of transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux events.
GABA-B Receptor Signaling Pathway. This diagram illustrates the mechanism of action of GABA-B agonists like this compound.
Experimental Workflows
The validation of this compound's mechanism of action and its comparison with other GABA-B agonists involved several key experimental procedures.
GABA-B Receptor Binding Assay Workflow
This assay is fundamental to determining the affinity of a compound for the GABA-B receptor.
GABA-B Receptor Binding Assay Workflow. A simplified flowchart of the experimental steps to determine receptor affinity.
Esophageal Manometry for TLESR and LES Pressure Measurement
This clinical procedure is used to assess the motor function of the esophagus and the lower esophageal sphincter.
Esophageal Manometry Workflow. A flowchart outlining the key steps in measuring TLESRs and LES pressure.
Logical Relationship of Investigated Compounds
The compounds discussed in this guide share a common therapeutic target but differ in their specific properties and clinical development history.
Relationship of GABA-B Agonists in GERD. This diagram shows the relationship between the discussed compounds and their status in GERD treatment.
Detailed Experimental Protocols
GABA-B Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-B receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]GABA
-
Non-specific binding control: Unlabeled GABA (high concentration)
-
Test compound (this compound) at various concentrations
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Binding Reaction: In reaction tubes, combine the prepared brain membranes, a fixed concentration of [3H]GABA, and varying concentrations of the test compound (this compound). For determining non-specific binding, a separate set of tubes will contain the membranes, [3H]GABA, and a high concentration of unlabeled GABA.
-
Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. The inhibition constant (Ki) is then determined by fitting the data to a competition binding curve using appropriate software.
Measurement of TLESRs and LES Pressure via High-Resolution Manometry
Objective: To assess the in vivo effect of a test compound on the frequency of TLESRs and the pressure of the lower esophageal sphincter.
Materials:
-
High-resolution manometry (HRM) catheter
-
Manometry recording system and software
-
Standardized meal (to induce TLESRs)
-
Test compound (e.g., this compound, Baclofen) or placebo
-
Topical anesthetic for nasal passage
Procedure:
-
Patient Preparation: The subject fasts for a specified period before the procedure. A topical anesthetic is applied to the nasal passage to facilitate catheter insertion.
-
Catheter Placement: The HRM catheter is passed through the anesthetized nostril, down the pharynx, and into the esophagus and stomach. The correct positioning is confirmed by observing the pressure readings on the monitor.
-
Baseline Recording: A baseline recording of esophageal and LES pressure is obtained for a defined period.
-
Meal Administration: The subject consumes a standardized meal to stimulate gastric distension and induce TLESRs.
-
Post-Meal Recording: Esophageal and LES pressures are continuously recorded for a set duration after the meal to measure the frequency and characteristics of TLESRs.
-
Drug Administration: The test compound or placebo is administered to the subject.
-
Post-Drug Recording: Pressure recordings are continued to assess the effect of the drug on TLESR frequency and LES pressure.
-
Data Analysis: The recorded manometry data is analyzed using specialized software to identify and quantify TLESRs based on established criteria (e.g., relaxation of the LES in the absence of swallowing). The average LES pressure is also calculated. The data before and after drug administration, and in comparison to placebo, are statistically analyzed to determine the efficacy of the test compound.
References
- 1. Activation of the GABA(B) receptor inhibits transient lower esophageal sphincter relaxations in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arbaclofen extended-release tablets for spasticity in multiple sclerosis: randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbaclofen extended-release tablets for spasticity in multiple sclerosis: open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]
Lesogaberan: A Comparative Analysis of In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the GABA-B receptor agonist, Lesogaberan (AZD3355), detailing its performance in preclinical and clinical settings.
This compound (AZD3355) is a potent and selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor that was under development by AstraZeneca for the treatment of gastroesophageal reflux disease (GERD).[1] As an alternative to the existing GABA-B agonist baclofen, this compound was designed to have a more favorable side-effect profile, particularly with reduced central nervous system effects.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo pharmacological effects of this compound, supported by experimental data and detailed methodologies.
In Vitro Profile: Potent and Selective GABA-B Receptor Agonism
This compound demonstrates high potency and selectivity for the GABA-B receptor in various in vitro assays.
| Parameter | Value | Species/System | Description |
| Potency (EC50) | 8 nM[3] | Human | Increased intracellular Ca2+ in CHO cells transfected with human GABAB1a/2 receptors.[3] |
| 8.6 nM | Human | Agonist activity at human recombinant GABA-B receptors. | |
| Binding Affinity (IC50) | 2 nM | Rat | Displaced GABA binding from rat brain membranes. |
| Binding Affinity (Ki) | 5.1 nM | Rat | Affinity for rat GABA-B receptors as measured by displacement of [3H]GABA binding in brain membranes. |
| Selectivity | >600x | - | Greater selectivity for GABA-B over other receptors. |
| ~275x | Rat | Compared to its affinity for GABA-A receptors (Ki = 1.4 µM). | |
| Other In Vitro Effects | - | Human | Enhances human islet cell proliferation at concentrations of 3-30 nM. |
In Vivo Profile: From Preclinical Efficacy to Clinical Challenges
The in vivo effects of this compound have been evaluated in animal models and human clinical trials, primarily focusing on its potential to treat GERD.
Preclinical Studies
| Species | Dose | Key Findings |
| Dog | 3 mg/kg (intragastric) | ~50% inhibition of transient lower esophageal sphincter relaxations (TLESRs). |
| 7 µmol/kg (oral) | Significantly reduced the number of reflux episodes (4.6 vs 10.7 for control) and acid exposure time (23.6 min vs 51.2 min for control) over 24 hours, with comparable efficacy to baclofen. | |
| Rat | 7 µmol/kg | High oral bioavailability (100%). |
| - | Showed dose-dependent diuretic effect, decreased body weight, and decreased food consumption. | |
| Mouse | - | In a model of non-alcoholic steatohepatitis (NASH), this compound significantly improved histology and profibrogenic gene expression. |
Clinical Studies in Humans
| Population | Dose | Key Findings |
| Healthy Volunteers | 0.8 mg/kg | 36% reduction in TLESRs. Increased lower esophageal sphincter (LES) pressure by 39%. |
| GERD Patients | 65 mg BID (add-on to PPI) | Reduced the number of TLESRs by 25%. Increased LES pressure by 28%. Reduced the number of reflux episodes by 47% post-prandially. |
| GERD Patients (partially responsive to PPIs) | 60, 120, 180, 240 mg BID (add-on to PPI) | Statistically significant improvement in symptoms only at the highest dose (240 mg BID), with a 26.2% response rate compared to 17.9% for placebo. The absolute increases in response rates were low. |
| Patients with Refractory Chronic Cough | 120 mg MR BID | Reduced cough counts by 26% (not statistically significant). Significantly improved cough responses to capsaicin and reduced the number of cough bouts. |
Despite promising initial results in reducing the physiological markers of reflux, this compound's development for GERD was halted due to its marginal efficacy in improving patient-reported symptoms in larger clinical trials.
Experimental Protocols
In Vitro Assay for GABA-B Receptor Potency
Objective: To determine the potency (EC50) of this compound in activating the human GABA-B receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably co-transfected with the human GABA-B1a and GABA-B2 receptor subunits.
-
Assay Principle: The activation of the G-protein coupled GABA-B receptor leads to an increase in intracellular calcium concentration ([Ca2+]i). This change is measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Cells are plated in a multi-well format and loaded with a fluorescent calcium indicator (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
This compound is added at various concentrations.
-
The change in fluorescence intensity, corresponding to the increase in [Ca2+]i, is measured over time using a fluorometric imaging plate reader (FLIPR).
-
The EC50 value, the concentration of this compound that elicits 50% of the maximal response, is calculated from the concentration-response curve.
-
In Vivo Assessment of TLESRs in Dogs
Objective: To evaluate the effect of this compound on the frequency of transient lower esophageal sphincter relaxations (TLESRs).
Methodology:
-
Animal Model: Esophagostomized dogs equipped with a gastric fistula.
-
Instrumentation: A sleeve catheter is positioned across the lower esophageal sphincter (LES) to continuously monitor its pressure. A pH electrode is placed in the esophagus to detect reflux events.
-
Procedure:
-
Following a fasting period, a baseline recording of LES pressure and esophageal pH is obtained.
-
A meal is administered to induce TLESRs.
-
This compound or vehicle is administered, often directly into the stomach via the fistula.
-
LES pressure and esophageal pH are monitored for several hours post-dosing.
-
TLESRs are identified as abrupt drops in LES pressure to the level of gastric pressure, lasting for more than one second, and not associated with swallowing.
-
The number of TLESRs per hour is calculated and compared between the this compound and vehicle treatment groups.
-
Visualizing the Mechanism and Workflow
GABA-B Receptor Signaling Pathway
Caption: GABA-B receptor activation by this compound.
Clinical Trial Workflow for GERD
Caption: A typical workflow for a GERD clinical trial.
Safety and Tolerability
In clinical trials, this compound was generally well-tolerated. The most common adverse events reported were headache and paresthesia (a transient tingling or numbness sensation). The occurrence of paresthesia was found to be related to the rate of drug absorption and could be minimized with modified-release formulations. Of note, reversible elevations in alanine transaminase (ALT) levels were observed in a small number of patients receiving this compound, suggesting a potential for liver enzyme elevation.
Conclusion
This compound is a potent and selective GABA-B receptor agonist that demonstrated clear in vitro activity and preclinical in vivo efficacy in reducing the key pathophysiological mechanisms of GERD, namely transient lower esophageal sphincter relaxations. However, this physiological effect did not translate into a clinically meaningful improvement of symptoms for the majority of GERD patients who are only partially responsive to proton pump inhibitors. While its development for GERD has been discontinued, the journey of this compound provides valuable insights into the complexities of translating pharmacological activity into clinical benefit for multifactorial conditions like GERD. Furthermore, its peripheral action and distinct safety profile compared to baclofen may warrant investigation in other therapeutic areas where GABA-B agonism is a relevant mechanism.
References
A Comparative Analysis of the Side Effect Profiles of Lesogaberan and Baclofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of Lesogaberan, an investigational GABA-B receptor agonist, and Baclofen, an established drug in the same class. The information is compiled from clinical trial data and pharmacological studies to assist researchers and drug development professionals in understanding the comparative safety of these two compounds.
Mechanism of Action: GABA-B Receptor Agonism
Both this compound and Baclofen exert their therapeutic effects by acting as agonists at the GABA-B receptor.[1][2] This receptor is a G-protein coupled receptor that, upon activation, leads to a cascade of intracellular events. These include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. The overall effect is a reduction in neuronal excitability.[3]
Comparative Side Effect Profiles
This compound was developed with the intention of reducing the central nervous system (CNS) side effects commonly associated with Baclofen.[4] While a direct head-to-head clinical trial in a patient population with detailed side-by-side quantitative data on adverse events is not extensively published, available data from various studies allow for a comparative overview.
A single-blind, placebo-controlled, randomized, crossover study in 24 healthy male subjects directly compared single oral doses of this compound (0.8 mg/kg), Baclofen (40 mg), and placebo. The study reported that similar numbers of adverse events were observed for this compound and placebo, and comparable results were seen with Baclofen.[2] However, a detailed quantitative breakdown of these adverse events was not provided in the publication.
Quantitative Data on Adverse Events
The following tables summarize the reported adverse events from separate clinical trials for this compound and Baclofen. It is important to note that these are not from direct head-to-head comparisons in patient populations and the trial conditions (e.g., patient population, dosage, duration) may differ.
Table 1: Reported Adverse Events for this compound
| Adverse Event | Study Population | Dosage | Incidence | Source |
| Elevated Alanine Transaminase (reversible) | GERD patients partially responsive to PPIs (NCT01005251) | 60, 120, 180, 240 mg twice daily for 4 weeks | 6 patients (out of 661) | |
| Headache | GERD patients with reflux symptoms despite PPI treatment | 65 mg twice daily | This compound: 8/25 patients; Placebo: 11/27 patients | |
| Paresthesia (transient) | GERD patients with reflux symptoms despite PPI treatment | 65 mg twice daily | This compound: 5/25 patients; Placebo: 3/27 patients | |
| Headache and Nausea | Patients with refractory GERD | 90 mg twice daily | 1 patient | |
| Viral Gastroenteritis | Patients with refractory GERD | Placebo | 1 patient |
Table 2: Reported Adverse Events for Baclofen
| Adverse Event Category | Adverse Event | Study Population | Incidence | Source |
| Common CNS Effects | Transient Drowsiness | Patients with spasticity | 10% to 63% | |
| Dizziness | Patients with spasticity | 5% to 15% | ||
| Weakness | Patients with spasticity | 5% to 15% | ||
| Fatigue | Patients with spasticity | 2% to 4% | ||
| Other Common Effects | Nausea/Vomiting (cerebral origin spasticity) | Patients with spasticity | 6.6% | |
| Headache (cerebral origin spasticity) | Patients with spasticity | 6.6% | ||
| Less Common/Severe Effects | Confusion (spinal origin) | Patients with spasticity | 0.5% | |
| Generalized Seizures | Patients with spasticity | 0.5% | ||
| Respiratory Depression (cerebral origin) | Patients with spasticity | 1.4% | ||
| Hypotonia | General patient population (FAERS database) | 864 reports | ||
| Encephalopathy | General patient population (FAERS database) | 796 reports | ||
| Coma | General patient population (FAERS database) | 736 reports |
Experimental Protocols
This compound: Phase IIb Study in GERD (NCT01005251)
-
Objective: To assess the efficacy and safety of this compound as an add-on to proton pump inhibitor (PPI) therapy in patients with GERD who are partially responsive to PPIs.
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Participants: 661 patients with a history of GERD for at least 6 months and partially responsive to ongoing PPI therapy.
-
Intervention: Patients were randomized to receive 4 weeks of placebo or this compound at doses of 60, 120, 180, or 240 mg twice daily, in addition to their ongoing PPI therapy.
-
Outcome Measures:
-
Primary: The proportion of responders, defined as patients having an average of three or more additional days per week with not more than mild GERD symptoms during treatment compared with baseline.
-
Secondary: Assessment of individual GERD symptoms using the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).
-
-
Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on liver function tests.
Baclofen: Clinical Trials for Spasticity
-
Objective: To evaluate the efficacy and safety of Baclofen in the management of spasticity resulting from multiple sclerosis or spinal cord injuries.
-
Design: Various study designs have been employed, including double-blind, placebo-controlled, crossover trials.
-
Participants: Patients with spasticity of spinal or cerebral origin.
-
Intervention: Oral Baclofen is typically initiated at a low dose (e.g., 5 mg three times daily) and gradually titrated upwards to an optimal dose (usually between 40 to 80 mg daily) to minimize side effects. Intrathecal administration is used for severe spasticity.
-
Outcome Measures:
-
Efficacy: Assessment of muscle tone (e.g., using the Ashworth scale), frequency of spasms, and pain relief.
-
Safety: Monitoring for adverse events, particularly CNS effects such as drowsiness, dizziness, and weakness.
-
Summary and Conclusion
This compound was developed as a peripherally acting GABA-B receptor agonist with the aim of reducing the CNS side effects associated with Baclofen. Clinical data suggests that this compound is generally well-tolerated, with the most notable adverse event in a large phase IIb study being reversible elevated liver enzymes in a small percentage of patients. Baclofen, on the other hand, has a well-documented side effect profile dominated by CNS effects such as drowsiness, dizziness, and weakness, with incidence rates that can be significant. While a direct, detailed quantitative comparison in a patient population is limited, the available evidence supports the premise that this compound may have a more favorable CNS side effect profile. However, the development of this compound was halted due to marginal efficacy in GERD, precluding further large-scale comparative safety studies. Researchers investigating new GABA-B receptor agonists should consider the strategies employed in the development of this compound to mitigate CNS penetration and the associated side effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of this compound, a novel GABA(B)-receptor agonist, on transient lower oesophageal sphincter relaxations in male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. publications.ersnet.org [publications.ersnet.org]
A Comparative Meta-Analysis of Lesogaberan and Alternative Therapies for Gastroesophageal Reflux Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data for Lesogaberan, a selective GABA-B receptor agonist, and compares its performance against alternative therapeutic agents for the management of gastroesophageal reflux disease (GERD). The data presented is intended to inform research, discovery, and clinical development programs in the GERD therapeutic space. This compound, developed for GERD, showed a mechanism distinct from acid suppression by targeting transient lower esophageal sphincter relaxations (TLESRs), a key pathophysiological driver of reflux events.[1] Despite its novel approach, development was halted due to modest efficacy.[2] This analysis contextualizes its performance against established and emerging therapies.
Executive Summary
This compound demonstrated a statistically significant, albeit modest, dose-dependent reduction in TLESRs and reflux episodes in patients with GERD who were partially responsive to proton pump inhibitors (PPIs).[3][4][5] However, the absolute clinical benefit over placebo was limited. In comparison, other GABA-B receptor agonists like baclofen and its R-isomer prodrug, arbaclofen placarbil, have also shown efficacy in reducing reflux events but are associated with central nervous system (CNS) side effects, a limitation this compound was designed to overcome. Newer agents, such as potassium-competitive acid blockers (P-CABs), represent a significant advancement in acid suppression therapy, demonstrating non-inferiority and, in some cases, superiority to traditional PPIs, particularly in severe erosive esophagitis. Prokinetic agents offer another mechanistic approach, but their utility in GERD is often limited by side effects or marginal efficacy.
Data Presentation: Comparative Efficacy of GERD Therapies
The following tables summarize the quantitative data from key clinical trials of this compound and its comparators.
Table 1: Efficacy of this compound in Patients with GERD Partially Responsive to PPIs
| Dose | Primary Endpoint | Responder Rate (this compound) | Responder Rate (Placebo) | Key Finding | Reference |
| 60 mg BID | ≥3 additional days/week with not more than mild GERD symptoms | 20.9% | 17.9% | Not statistically significant | |
| 120 mg BID | ≥3 additional days/week with not more than mild GERD symptoms | 25.6% | 17.9% | Not statistically significant | |
| 180 mg BID | ≥3 additional days/week with not more than mild GERD symptoms | 23.5% | 17.9% | Not statistically significant | |
| 240 mg BID | ≥3 additional days/week with not more than mild GERD symptoms | 26.2% | 17.9% | Statistically significant (p < 0.1) | |
| 65 mg BID | Reduction in TLESRs (postprandial) | 25% reduction | - | Statistically significant | |
| 65 mg BID | Reduction in reflux episodes (24 hours) | ~35% reduction | - | Statistically significant | |
| 65 mg BID | Increase in LES pressure (postprandial) | 28% increase | - | Statistically significant |
Table 2: Comparative Efficacy of Alternative GERD Therapies
| Drug Class | Drug | Dose | Primary Endpoint | Key Efficacy Data | Reference |
| GABA-B Agonist | Baclofen | 10 mg TID | Reduction in reflux events in PPI-refractory patients | Significant decrease in reflux events with high proximal extent (p=0.009) vs. placebo. | |
| GABA-B Agonist | Arbaclofen Placarbil | 10, 20, 40, 60 mg (single dose) | Reduction in postprandial reflux episodes | 17% mean reduction in reflux episodes over 12h vs. placebo (p=0.01). | |
| GABA-B Agonist | Arbaclofen Placarbil | 20, 30 mg BID; 20, 40 mg QD (add-on to PPI) | Change in weekly heartburn events | No significant difference from placebo in primary analysis. | |
| P-CAB | Vonoprazan | 10, 20 mg QD | Healing of erosive esophagitis at 8 weeks | Non-inferior to lansoprazole. | |
| P-CAB | Vonoprazan | 20 mg QD | Healing of PPI-resistant erosive esophagitis at 4 weeks | 91.7% healing rate. | |
| P-CAB | Tegoprazan | 50, 100 mg QD | Healing of erosive esophagitis at 8 weeks | Non-inferior to esomeprazole 40 mg. | |
| Prokinetic | Cisapride | N/A | Symptom relief and healing rates | Similar to standard H2RA treatment. |
Experimental Protocols
This compound Phase IIb Study (NCT01005251)
-
Objective: To assess the efficacy and safety of this compound as an add-on therapy to a proton pump inhibitor (PPI) in patients with GERD who are partially responsive to PPI therapy.
-
Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Participants: 661 patients with GERD symptoms despite ongoing PPI therapy.
-
Intervention: Patients were randomized to receive placebo or this compound at doses of 60, 120, 180, or 240 mg twice daily for 4 weeks, in addition to their ongoing PPI therapy.
-
Primary Endpoint: The response to treatment, defined as having an average of ≥3 additional days per week with not more than mild GERD symptoms during treatment compared with baseline, as measured by the Reflux Symptom Questionnaire electronic Diary (RESQ-eD).
-
Key Assessments: Daily symptom assessment using the RESQ-eD, safety and tolerability monitoring, including liver enzyme measurements.
Baclofen Add-on Therapy Trial
-
Objective: To assess the efficacy of baclofen as an add-on therapy in PPI-refractory GERD symptoms.
-
Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 60 patients with persistent typical GERD symptoms despite twice-daily PPI therapy.
-
Intervention: Patients were randomized to receive either baclofen 10 mg three times daily or a placebo for 4 weeks, in addition to their PPI therapy.
-
Primary Endpoint: Change in reflux symptoms as recorded in ReQuest diaries.
-
Key Assessments: 24-hour impedance-pH monitoring on PPI before and after treatment, daily symptom diaries (ReQuest), and assessment of symptom association probability (SAP).
Arbaclofen Placarbil Monotherapy Trial
-
Objective: To evaluate the efficacy and safety of arbaclofen placarbil over 4 weeks in subjects with symptomatic GERD.
-
Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 156 subjects with heartburn and/or regurgitation ≥3 days/week, stratified by prior PPI use (naive or responsive).
-
Intervention: Following a 2-week washout of all GERD therapies, patients were randomized to arbaclofen placarbil (20, 40, or 60 mg daily, or 30 mg twice daily) or placebo for 4 weeks.
-
Primary Endpoint: Change from baseline in the number of weekly heartburn events.
-
Key Assessments: Daily electronic diary for GERD symptoms, safety monitoring.
Vonoprazan for Non-Erosive Reflux Disease (NERD) Trial
-
Objective: To evaluate the efficacy of vonoprazan versus placebo for heartburn in subjects with NERD.
-
Design: A randomized, double-blind, placebo-controlled trial with a 20-week active-treatment extension.
-
Participants: 772 adult subjects with heartburn ≥4 days/week and no erosive esophagitis on endoscopy.
-
Intervention: Patients were randomized to placebo, vonoprazan 10 mg, or vonoprazan 20 mg for 4 weeks. Subsequently, placebo subjects were re-randomized to one of the vonoprazan doses for a 20-week extension.
-
Primary Endpoint: Percentage of 24-hour heartburn-free days.
-
Key Assessments: Twice-daily electronic diary for heartburn symptoms, safety monitoring.
Mandatory Visualizations
Caption: this compound's GABA-B receptor signaling pathway.
Caption: A typical experimental workflow for a GERD clinical trial.
Caption: Logical relationships of GERD therapies and their targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Potassium-competitive Acid Blockers for Treatment of Extraesophageal Symptoms and Signs [jnmjournal.org]
- 3. Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Baclofen as a therapeutic option for gastroesophageal reflux disease: A systematic review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lesogaberan and Positive Allosteric Modulators of GABA-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the GABA-B receptor agonist Lesogaberan and a class of compounds known as positive allosteric modulators (PAMs) of the GABA-B receptor. This objective analysis, supported by experimental data, aims to elucidate the distinct mechanisms, pharmacological profiles, and therapeutic potentials of these two approaches to modulating the GABA-B receptor system.
Introduction
The γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor, is a key regulator of inhibitory neurotransmission in the central and peripheral nervous systems. Its activation leads to a cascade of downstream signaling events that ultimately dampen neuronal excitability. While direct agonists like baclofen have been utilized clinically, their utility is often limited by side effects. This has spurred the development of alternative strategies, including peripherally restricted agonists like this compound and nuanced modulators like PAMs.
This compound , a potent and selective GABA-B receptor agonist, was primarily developed for the treatment of gastroesophageal reflux disease (GERD) with the aim of reducing transient lower esophageal sphincter relaxations (TLESRs), a major cause of reflux.[1][2] Its design as a peripherally acting agent was intended to minimize the central nervous system side effects associated with earlier GABA-B agonists.[1]
GABA-B Positive Allosteric Modulators (PAMs) represent a different therapeutic strategy. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, enhancing the affinity and/or efficacy of the endogenous ligand, GABA.[3] This mechanism is hypothesized to offer a more subtle and physiologically relevant modulation of GABA-B receptor activity, potentially leading to a better therapeutic window and fewer side effects compared to direct agonists.[4] Prominent examples of GABA-B PAMs that have been investigated in preclinical models include GS39783 and rac-BHFF .
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and representative GABA-B PAMs. It is important to note that direct head-to-head comparative studies are limited, and the data presented are compiled from various sources with different experimental conditions.
In Vitro Pharmacology
| Compound | Target | Assay Type | Parameter | Value | Species/System | Reference |
| This compound | GABA-B Receptor | Binding Assay ([³H]GABA displacement) | Kᵢ | 5.1 nM | Rat brain membranes | |
| GABA-B Receptor | Functional Assay (intracellular Ca²⁺) | EC₅₀ | 8.6 nM | Human recombinant (CHO cells) | ||
| GABA-A Receptor | Binding Assay ([³H]GABA displacement) | Kᵢ | 1.4 µM | Rat brain membranes | ||
| GS39783 | GABA-B Receptor | [³⁵S]GTPγS Binding (potentiation of GABA) | EC₅₀ | 2.1 µM | Recombinant | |
| GABA-B Receptor | [³⁵S]GTPγS Binding (potentiation of GABA) | EC₅₀ | 3.1 µM | Native | ||
| rac-BHFF | GABA-B Receptor | [³⁵S]GTPγS Binding (potentiation of GABA) | Potency Increase | > 15-fold | - | |
| GABA-B Receptor | [³⁵S]GTPγS Binding (potentiation of GABA) | Efficacy Increase | > 149% | - |
In Vivo Efficacy
| Compound | Therapeutic Area | Animal Model | Key Findings | Reference |
| This compound | GERD | Dog | ~50% inhibition of TLESRs at 3 mg/kg | |
| GERD | Dog | Reduced number of reflux episodes and acid exposure time | ||
| GERD | Human (Phase II) | 25% reduction in TLESRs and 47% reduction in reflux episodes (65mg BID) | ||
| GERD | Human (Phase IIb) | Statistically significant symptom improvement at 240mg BID vs. placebo, but with a small absolute increase in responders. | ||
| GS39783 | Anxiety | Mouse (Elevated Plus Maze, Light-Dark Box) | Exhibited anxiolytic-like effects without the sedative side effects of baclofen. | |
| rac-BHFF | Neuropathic Pain | Mouse (Chronic Constriction Injury) | Potentiated baclofen-mediated analgesia. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: GABA-B receptor signaling pathway.
Caption: General experimental workflow.
Experimental Protocols
[³⁵S]GTPγS Binding Assay for GABA-B Receptor Modulation
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor.
1. Membrane Preparation:
-
Homogenize rat brain tissue or cells expressing recombinant GABA-B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous GTP.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
2. Assay Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (containing GDP, typically 10-30 µM, to facilitate nucleotide exchange).
-
Test compound (this compound or PAM) at various concentrations.
-
For PAMs, a sub-maximal concentration of GABA (e.g., EC₂₀) is added to assess potentiation.
-
Membrane preparation.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-1 nM).
-
Incubate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
For agonists like this compound, calculate the specific binding at each concentration and determine the EC₅₀ and Eₘₐₓ values.
-
For PAMs, compare the [³⁵S]GTPγS binding in the presence of a fixed concentration of GABA with and without the PAM to determine the fold-potentiation of GABA's effect.
In Vivo Assessment of Anxiolytic-Like Effects: The Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal size.
2. Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer the test compound (e.g., GS39783) or vehicle at a predetermined time before the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period, typically 5 minutes.
-
Record the animal's behavior using a video camera mounted above the maze.
3. Data Analysis:
-
The primary measures of anxiety-like behavior are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Total distance traveled or the number of closed arm entries can be used as a measure of general locomotor activity to rule out sedative or stimulant effects of the compound.
Discussion and Conclusion
This compound and GABA-B PAMs represent two distinct strategies for modulating GABA-B receptor function, each with its own set of characteristics and potential therapeutic applications.
This compound , as a direct agonist, demonstrates clear efficacy in reducing TLESRs, a key mechanism in GERD. Its peripheral restriction was a key design feature to mitigate the CNS side effects of older agonists like baclofen. However, clinical trial results in GERD patients with partial response to proton pump inhibitors showed only a modest clinical benefit, which has tempered its development for this indication.
GABA-B PAMs , such as GS39783 and rac-BHFF, offer a more nuanced approach to receptor modulation. By enhancing the effect of endogenous GABA, they may provide a more physiological level of receptor activation, potentially leading to a wider therapeutic window. Preclinical studies have shown promise for PAMs in CNS disorders, including anxiety and pain, with a notable absence of the sedative and motor-impairing side effects associated with direct agonists.
Comparative Outlook: While a direct clinical comparison is not possible, the preclinical data suggest that PAMs may hold an advantage for CNS-related disorders where a more subtle modulation of GABAergic tone is desired. The anxiolytic-like effects of GS39783 without sedation highlight this potential benefit. For conditions driven by peripheral GABA-B receptor activity, such as GERD, a peripherally restricted agonist like this compound remains a rational approach, although its clinical efficacy appears to be limited.
Future research should focus on further elucidating the in vivo pharmacological profiles of novel GABA-B PAMs and exploring their therapeutic potential in a broader range of CNS and peripheral disorders. Head-to-head preclinical and, eventually, clinical studies will be crucial to definitively establish the comparative advantages of these two promising, yet distinct, approaches to GABA-B receptor modulation.
References
- 1. Anxiolytic-like Effects of the Positive GABAB Receptor Modulator GS39783 Correlate with Mice’s Individual Basal Anxiety and Stress Reactivity [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Potential of Positive Allosteric Modulators of the GABAB Receptor to Treat Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Navigating the Disposal of Lesogaberan: A Procedural Guide for Laboratory Professionals
For immediate release – As a novel GABAB receptor agonist, Lesogaberan represents a significant area of research. For scientists and drug development professionals, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of specific guidelines for this compound, established best practices for the disposal of chemical and pharmaceutical research waste must be followed. This guide provides essential, step-by-step procedures to ensure the safe handling and disposal of this compound in a laboratory setting.
Core Principles of Chemical Waste Management
The fundamental principle for disposing of any research chemical, including this compound, is to treat it as hazardous waste unless explicitly classified otherwise by a Safety Data Sheet (SDS) or institutional guidelines.[1][2][3] Under no circumstances should this compound or its solutions be disposed of down the sink or in regular trash.[1][4]
Step-by-Step Disposal Protocol for this compound
1. Waste Collection and Segregation:
-
Containerization: Collect all waste containing this compound (e.g., unused compound, solutions, contaminated consumables) in a designated, leak-proof, and chemically compatible container. It is recommended to use the original container if it is suitable for waste collection.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics. The date when waste is first added to the container should also be recorded.
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, halogenated and non-halogenated organic solvents should generally be kept separate.
2. Storage of this compound Waste:
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: To mitigate the risk of spills, always place liquid waste containers in secondary containment.
-
Container Integrity: Ensure the waste container is kept closed at all times, except when adding waste.
3. Disposal of Empty this compound Containers:
-
Triple Rinsing: An empty container that has held this compound must be triple-rinsed with a suitable solvent.
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste.
-
Container Defacing: After rinsing and air-drying, deface or remove all labels from the empty container before disposing of it as non-hazardous solid waste.
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office or an equivalent department is responsible for the collection and final disposal of hazardous chemical waste.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their immediate work area.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for storage.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in Lab | Typically should not exceed 10-55 gallons, depending on institutional and local regulations. |
| Maximum Acute Hazardous Waste | 1 quart for P-listed wastes. |
| Sewer Disposal Limit (for approved substances) | Generally, only small quantities (a few hundred grams or milliliters per day) of non-hazardous, water-soluble compounds with a neutral pH are permitted for drain disposal, with local regulations varying. This compound does not fall into this category. |
Experimental Protocols
The standard protocol for preparing a chemical waste container for disposal is as follows:
-
Select a suitable waste container: The container must be compatible with the chemical waste it will hold. For this compound, a high-density polyethylene (HDPE) or glass container is generally appropriate.
-
Affix a hazardous waste label: The label should be filled out completely, including the full chemical name and any known hazards.
-
Collect the waste: As this compound waste is generated, add it to the container.
-
Keep the container sealed: When not actively adding waste, ensure the container's cap is securely fastened.
-
Store appropriately: Keep the container in a designated satellite accumulation area with secondary containment for liquids.
-
Request pickup when full or by deadline: Do not overfill the container. Request a pickup from your EHS office when the container is nearly full or according to your institution's waste accumulation time limits.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Lesogaberan
Disclaimer: This document provides essential safety and logistical information for handling Lesogaberan. As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following guidance is based on best practices for handling potent pharmaceutical compounds and active pharmaceutical ingredients (APIs). This information should be supplemented by a compound-specific risk assessment before any handling occurs.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are critical to minimize exposure to potent research compounds like this compound. The following table summarizes the recommended PPE for handling this material.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high potential for aerosol or dust generation. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory before use to ensure a complete seal. | |
| Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as the primary respiratory protection when handling potent compounds in powder form. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals to prevent breakthrough. |
| Body Protection | Disposable Coveralls | Recommended to be made of materials such as Tyvek® or microporous film to provide protection against chemical splashes and fine particulates. |
| Dedicated Lab Coat | A dedicated lab coat should be worn over personal clothing. It should be professionally laundered or disposed of as hazardous waste and not taken out of the laboratory. | |
| Eye Protection | Chemical Splash Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1][2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the tracking of contaminants. |
Operational and Disposal Plans
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling this compound.
1. Preparation and Pre-Handling:
-
Designated Area: All handling of this compound should occur in a designated area with controlled access, such as a chemical fume hood, a ventilated balance enclosure, or a glove box.
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).[3]
2. Handling Procedures:
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
3. Post-Handling and Decontamination:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
4. Disposal Plan:
-
Waste Segregation: Segregate waste into categories such as solid waste (contaminated PPE, weigh boats), liquid waste (solvents with this compound), and sharps.
-
Containerization: All waste must be collected in properly labeled, sealed, and leak-proof containers.
-
Disposal Route: this compound waste is considered pharmaceutical waste and must be disposed of through a licensed hazardous waste disposal service.[4] Do not dispose of this compound down the drain or in regular trash. For controlled substances, disposal must adhere to DEA regulations, which may involve reverse distribution or witnessed destruction.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. Pharmaceutical Drug Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 4. rxdestroyer.com [rxdestroyer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
